Synthesis and Process Optimization of 5-Bromo-2-(3-methoxypropoxy)aniline: An In-Depth Technical Guide
Abstract For researchers and drug development professionals, functionalized anilines are indispensable building blocks in the design of targeted therapeutics, particularly kinase inhibitors and G-protein-coupled receptor...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
For researchers and drug development professionals, functionalized anilines are indispensable building blocks in the design of targeted therapeutics, particularly kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. 5-Bromo-2-(3-methoxypropoxy)aniline (CAS: 946786-59-0) [1] is a highly valuable intermediate. The aryl bromide handle enables downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the 3-methoxypropoxy chain acts as a solubilizing group that can modulate a drug candidate's lipophilicity and hydrogen-bonding profile.
This whitepaper details a robust, two-step synthetic workflow for this compound, emphasizing mechanistic causality, chemoselectivity, and self-validating experimental protocols.
Retrosynthetic Analysis & Mechanistic Rationale
The synthesis of 5-Bromo-2-(3-methoxypropoxy)aniline relies on a highly efficient two-step sequence starting from commercially available 4-bromo-2-nitrophenol [4].
Retrosynthetic pathway and forward synthesis steps for the target aniline.
The IUPAC Numbering Shift: A Structural Insight
A common point of confusion in this synthesis is the apparent migration of the bromine atom. It is critical to understand that the substitution pattern on the aromatic ring does not change; rather, the IUPAC priority rules dictate a numbering shift:
Starting Material: In 4-bromo-2-nitrophenol, the hydroxyl group (-OH) defines C1. The nitro group is at C2 (ortho), and the bromine is at C4 (para to -OH).
Target Molecule: Upon reduction of the nitro group to an amine, the aniline nitrogen takes priority and defines C1. The ether oxygen becomes C2. Consequently, the bromine atom, which was para to the oxygen, is now designated as C5 (meta to the new C1 amine).
Step 1: Williamson Etherification
The first step is the alkylation of 4-bromo-2-nitrophenol using 1-bromo-3-methoxypropane. The strong electron-withdrawing nature of the ortho-nitro group significantly lowers the pKa of the phenol. This allows for the use of a mild base, such as Potassium Carbonate (K₂CO₃), to achieve complete deprotonation. The resulting phenoxide acts as a potent nucleophile, undergoing a clean S_N2 substitution on the primary alkyl bromide [2].
Step 2: Chemoselective Nitro Reduction
The reduction of the intermediate 4-bromo-2-nitro-1-(3-methoxypropoxy)benzene requires strict chemoselectivity. Standard catalytic hydrogenation (e.g., Pd/C with H₂) poses a severe risk of hydrodehalogenation, which would cleave the critical C-Br bond. To prevent this, a modified Béchamp reduction utilizing Iron (Fe) powder and Ammonium Chloride (NH₄Cl) is employed. This single-electron transfer (SET) mechanism selectively reduces the nitro group to an amine while leaving the aryl bromide completely intact [3].
Quantitative Data & Reaction Parameters
To ensure reproducibility, the stoichiometric ratios and reaction parameters are summarized below.
Reagent / Material
Role
Equivalents
Reaction Temp
Time
Expected Yield
Step 1: Alkylation
4-Bromo-2-nitrophenol
Starting Material
1.0 eq
70 °C
8-12 h
N/A
1-Bromo-3-methoxypropane
Alkylating Agent
1.2 eq
70 °C
8-12 h
N/A
K₂CO₃
Base
2.0 eq
70 °C
8-12 h
N/A
DMF
Solvent
0.5 M
70 °C
8-12 h
85 - 92%
Step 2: Reduction
Nitro Intermediate
Starting Material
1.0 eq
80 °C
4-6 h
N/A
Iron (Fe) Powder
Reducing Agent
5.0 eq
80 °C
4-6 h
N/A
NH₄Cl (aq)
Proton Source
3.0 eq
80 °C
4-6 h
N/A
EtOH / H₂O (4:1)
Solvent
0.3 M
80 °C
4-6 h
78 - 85%
Experimental Methodologies
Protocol: Synthesis of 4-Bromo-2-nitro-1-(3-methoxypropoxy)benzene
Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 4-bromo-2-nitrophenol (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.
Base Addition: Add anhydrous K₂CO₃ (2.0 eq) in one portion. The solution will immediately darken, indicating the formation of the phenoxide ion. Stir at room temperature for 15 minutes.
Alkylation: Add 1-bromo-3-methoxypropane (1.2 eq) dropwise via syringe.
Heating: Attach a reflux condenser and heat the reaction mixture to 70 °C under a nitrogen atmosphere for 8-12 hours.
Workup: Cool the mixture to room temperature and quench by pouring it into ice water (3x the reaction volume). Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.
Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be used directly in the next step or purified via silica gel chromatography (Hexanes/EtOAc).
Protocol: Synthesis of 5-Bromo-2-(3-methoxypropoxy)aniline
Step-by-step operational workflow for the chemoselective Béchamp reduction.
Preparation: Dissolve the nitro intermediate (1.0 eq) in Ethanol (EtOH) to a concentration of 0.4 M. Add fine Iron powder (325 mesh, 5.0 eq) to the stirring solution.
Activation: Prepare a solution of NH₄Cl (3.0 eq) in distilled water (1/4 the volume of EtOH). Add this aqueous solution dropwise to the reaction flask.
Reduction: Heat the biphasic suspension to 80 °C. Vigorous stirring is mandatory due to the heterogeneous nature of the iron powder. Maintain temperature for 4-6 hours.
Filtration: Once the reaction is complete (verified by the disappearance of the yellow starting material), cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the filter cake thoroughly with hot EtOAc.
Workup: Concentrate the filtrate to remove EtOH. Partition the remaining aqueous layer with EtOAc. Wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
Purification: Purify the crude amine via flash column chromatography (Dichloromethane/Methanol gradient) to yield 5-Bromo-2-(3-methoxypropoxy)aniline as a pale oil or solid.
In-Process Controls (IPC) & Validation
To ensure the protocol acts as a self-validating system, the following IPCs must be strictly observed during the workflow:
Step
Analytical Method
Acceptance Criteria
Rationale
1. Alkylation
TLC (4:1 Hex/EtOAc)
R_f of product > R_f of phenol. No UV-active baseline spots.
Confirms complete consumption of the highly polar nitrophenol.
1. Alkylation
LC-MS (ESI+)
[M+H]+ corresponding to ether intermediate. Isotopic pattern (1:1) for Br.
Validates successful etherification without debromination.
2. Reduction
Visual Inspection
Color shift from deep yellow/orange to pale/colorless.
Nitroaromatics are highly chromophoric; anilines are generally less colored.
2. Reduction
LC-MS (ESI+)
[M+H]+ shift: -30 Da (loss of NO₂, gain of NH₂).
Confirms full reduction. Absence of [M-Br] peaks validates chemoselectivity.
Conclusion
The synthesis of 5-Bromo-2-(3-methoxypropoxy)aniline requires a deep understanding of structural electronics and chemoselectivity. By leveraging the electron-withdrawing nature of the nitro group for a mild Williamson etherification, and subsequently employing a SET-based iron reduction, researchers can synthesize this critical building block in high yields while preserving the essential aryl bromide handle for downstream cross-coupling applications.
References
Title: Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators
Source: NIH PubMed Central (PMC)
URL: [Link]
Title: Electronic Supplementary Information Contents Experimental References
Source: Royal Society of Chemistry (RSC)
URL: [Link]
Exploratory
A Technical Guide to the Solubility of 5-Bromo-2-(3-methoxypropoxy)aniline in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract Understanding the solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of efficient proces...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of efficient process development, formulation, and chemical synthesis.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of 5-Bromo-2-(3-methoxypropoxy)aniline (CAS No. 946786-59-0). Given the absence of extensive published quantitative solubility data for this specific molecule, this document focuses on a predictive analysis based on its molecular structure, outlines a robust experimental framework for determining its solubility, and provides the theoretical foundation necessary for solvent selection in a laboratory and process chemistry setting.
Molecular Structure and Physicochemical Properties Analysis
5-Bromo-2-(3-methoxypropoxy)aniline is a substituted aniline with a molecular formula of C₁₀H₁₄BrNO₂ and a molecular weight of 260.13 g/mol .[3] A detailed analysis of its structure is critical to predicting its solubility behavior according to the fundamental principle of "like dissolves like."[4]
Feature
Chemical Moiety
Predicted Influence on Solubility
Polar/Hydrophilic Groups
Aniline (-NH₂)
The amino group can act as a hydrogen bond donor and acceptor, promoting solubility in protic and polar aprotic solvents.[3]
Ether Linkages (-O-)
Two ether groups are present, which can act as hydrogen bond acceptors, increasing affinity for polar solvents.[3]
Non-polar/Lipophilic Groups
Benzene Ring
The aromatic ring is hydrophobic and will favor interactions with non-polar and aromatic solvents.
Alkyl Chain (-CH₂CH₂CH₂-)
The propyl chain contributes to the non-polar character of the molecule.
Bromo Group (-Br)
The bromine atom increases the molecular weight and overall lipophilicity.
This value indicates a good balance between hydrophilicity and lipophilicity, suggesting the compound is more soluble in organic solvents than in water.
Based on this analysis, 5-Bromo-2-(3-methoxypropoxy)aniline is an amphiphilic molecule with both polar and non-polar characteristics. It is predicted to have limited solubility in highly non-polar solvents (e.g., hexanes) and highly polar solvents (e.g., water) but should exhibit good solubility in solvents of intermediate polarity.
Theoretical Framework and Solvent Selection Strategy
The selection of an appropriate solvent is critical for synthesis, purification, and formulation.[2][5] Solvents are often classified based on their polarity and their ability to participate in hydrogen bonding. For a comprehensive solubility screen of 5-Bromo-2-(3-methoxypropoxy)aniline, a panel of solvents representing different classes should be evaluated.
Recommended Solvent Screening Panel:
Solvent Class
Example Solvents
Rationale for Inclusion
Protic Solvents
Methanol, Ethanol, Isopropanol
Capable of hydrogen bonding with the aniline and ether groups.
Can engage in dipole-dipole interactions and accept hydrogen bonds.
Ethers
Tetrahydrofuran (THF), 2-Methyl-THF, Dioxane
Structurally similar to the methoxypropoxy side chain, making favorable interactions likely.
Chlorinated Solvents
Dichloromethane (DCM), Chloroform
Good general-purpose solvents for a wide range of organic compounds.
Aromatic Solvents
Toluene, Xylenes
Can interact favorably with the compound's benzene ring via π-stacking.
Non-polar Solvents
Heptane, Hexane, Cyclohexane
Included to establish the lower limit of solubility and test the influence of the lipophilic portions of the molecule.
The International Council for Harmonisation (ICH) provides guidelines on the use of residual solvents in pharmaceutical products, classifying them based on their toxicity.[5] When selecting solvents, particularly for later-stage development, less toxic (Class 3) solvents like ethanol, isopropanol, acetone, and DMSO should be prioritized over more toxic (Class 1 or 2) solvents like benzene, chloroform, or DMF.[2]
Experimental Protocol for Quantitative Solubility Determination
Preparation : Add an excess amount of solid 5-Bromo-2-(3-methoxypropoxy)aniline to a known volume (e.g., 2 mL) of the selected solvent in a sealed glass vial. An excess is confirmed by the visible presence of undissolved solid.
Equilibration : Place the vials in a thermostatically controlled shaker or on a roller system set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[8][11]
Phase Separation : After equilibration, allow the vials to stand undisturbed to let the solid settle. To ensure complete removal of undissolved solids, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
Sample Collection : Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
Dilution : Quantitatively dilute the supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
Quantification : Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). The aniline derivative contains a strong chromophore, making it well-suited for UV detection.[7]
Calculation : Determine the concentration of the saturated solution by comparing the analytical response to a pre-established calibration curve. Calculate the solubility in desired units (e.g., mg/mL or g/L), accounting for the dilution factor.
Data Presentation
The results of the solubility screening should be compiled into a clear and concise table for easy comparison.
Table 1: Experimentally Determined Solubility of 5-Bromo-2-(3-methoxypropoxy)aniline at 25 °C (Template)
Solvent
Solvent Class
Solubility (mg/mL)
Observations
Methanol
Protic
[Experimental Value]
Acetonitrile
Polar Aprotic
[Experimental Value]
Tetrahydrofuran (THF)
Ether
[Experimental Value]
Dichloromethane (DCM)
Chlorinated
[Experimental Value]
Toluene
Aromatic
[Experimental Value]
Heptane
Non-polar
[Experimental Value]
Visualization of Experimental Workflow
A clear workflow diagram ensures reproducibility and understanding of the experimental process. The following diagram, generated using DOT language, outlines the key steps of the isothermal solubility determination protocol.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Conclusion
While specific solubility data for 5-Bromo-2-(3-methoxypropoxy)aniline is not widely published, a systematic analysis of its molecular structure allows for strong predictions of its behavior. The molecule's amphiphilic nature, with a LogP of ~2.45, suggests it will be most soluble in solvents of intermediate polarity, such as THF, dichloromethane, and short-chain alcohols. For drug development professionals and research scientists, the empirical determination of solubility is non-negotiable.[1] The provided isothermal equilibrium protocol is a robust, industry-standard method for generating the high-quality, quantitative data needed to guide process optimization, ensure reaction efficiency, and support formulation development.
References
Purosolv. Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]
Research Journal of Pharmacy and Life Sciences. Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. [Link]
Course Hero. Solubility test for Organic Compounds. [Link]
Pasadena City College. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]
National Institutes of Health (NIH). Physics-Based Solubility Prediction for Organic Molecules - PMC. [Link]
ChemistrySH. Solubility of Organic Compounds: Principle and Examples 2026. [Link]
American Chemical Society. Solvent Selection Guides - ACS GCI Pharmaceutical Roundtable. [Link]
SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
European Medicines Agency (EMA). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. [Link]
Structural and Synthetic Profiling of 5-Bromo-2-(3-methoxypropoxy)aniline: A Technical Guide for Advanced API Development
Executive Summary In modern medicinal chemistry, the strategic selection of functionalized building blocks dictates the efficiency of downstream Active Pharmaceutical Ingredient (API) synthesis. 5-Bromo-2-(3-methoxypropo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the strategic selection of functionalized building blocks dictates the efficiency of downstream Active Pharmaceutical Ingredient (API) synthesis. 5-Bromo-2-(3-methoxypropoxy)aniline (CAS 946786-59-0) is a highly versatile, orthogonally reactive intermediate [1]. Featuring a primary aromatic amine, an aryl bromide, and a flexible ether-linked solubilizing chain, this compound serves as a critical scaffold for the synthesis of complex heterocycles, including benzoxazoles, quinazolines, and kinase inhibitors.
This whitepaper provides an in-depth mechanistic analysis of its synthesis, physicochemical properties, and detailed protocols for its integration into drug discovery workflows.
Structural and Physicochemical Profiling
The molecular architecture of 5-Bromo-2-(3-methoxypropoxy)aniline is defined by a central aniline core substituted with an electron-donating 3-methoxypropoxy group at the ortho position (C2) and an electron-withdrawing bromine atom at the meta position (C5).
This push-pull electronic distribution significantly influences the reactivity of the ring. The ortho-alkoxy group increases the electron density at the amine, enhancing its nucleophilicity for amidation or reductive amination. Conversely, the bromine atom at C5 provides an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [2]. Furthermore, the 3-methoxypropoxy chain acts as a crucial pharmacokinetic modifier, improving aqueous solubility and providing hydrogen-bond acceptors to optimize the Topological Polar Surface Area (TPSA) of the final API.
Quantitative Physicochemical Data
Table 1: Key physicochemical properties and structural identifiers.
Property
Value
Causality / Significance
CAS Number
946786-59-0
Unique chemical identifier for procurement [1].
Molecular Formula
C10H14BrNO2
Defines stoichiometric calculations.
Molecular Weight
260.13 g/mol
Optimal low-MW fragment for lead generation.
TPSA
44.48 Ų
Favorable for cell membrane permeability.
Storage Conditions
Sealed in dry, 2-8°C
Prevents oxidative degradation of the amine [1].
SMILES
COCCCOC1=C(C=C(C=C1)Br)N
Computational structural input.
Strategic Synthesis & Mechanistic Workflow
The de novo synthesis of 5-Bromo-2-(3-methoxypropoxy)aniline is typically achieved via a two-step sequence starting from commercially available 4-bromo-2-nitrophenol . As an Application Scientist, I emphasize that the choice of reagents in these steps is dictated entirely by the need to preserve the labile carbon-bromine (C-Br) bond.
Step 1: Williamson Ether Synthesis
The first step involves the O-alkylation of 4-bromo-2-nitrophenol with 1-bromo-3-methoxypropane. Potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) is utilized. The mild base is sufficient to quantitatively deprotonate the nitrophenol (pKa ~7.1, lowered by the electron-withdrawing -NO₂ group), forming a highly nucleophilic phenoxide without causing base-catalyzed degradation of the alkyl halide.
Step 2: Chemoselective Nitro Reduction
The reduction of the intermediate 4-bromo-1-(3-methoxypropoxy)-2-nitrobenzene to the target aniline is the most critical juncture. Standard catalytic hydrogenation (e.g., H₂ over Pd/C) is strictly avoided, as palladium readily inserts into the C-Br bond, leading to massive hydrodebromination (loss of the bromine atom). Instead, a dissolving metal reduction utilizing Zinc (Zn) or Iron (Fe) dust in the presence of Ammonium Chloride (NH₄Cl) is employed [3]. This single-electron transfer (SET) mechanism selectively reduces the nitro group to the primary amine while leaving the aryl bromide completely intact.
Synthetic workflow for 5-Bromo-2-(3-methoxypropoxy)aniline highlighting chemoselective reduction.
Experimental Protocols (Self-Validating System)
The following protocols are designed as self-validating systems. Each step includes specific workup procedures designed to eliminate impurities that would otherwise poison subsequent reactions.
Protocol A: Synthesis of 4-Bromo-1-(3-methoxypropoxy)-2-nitrobenzene
Reactor Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 4-bromo-2-nitrophenol (1.0 eq, 10.0 g, 45.8 mmol) and anhydrous DMF (100 mL).
Deprotonation: Add anhydrous K₂CO₃ (1.5 eq, 9.5 g, 68.7 mmol). Stir the suspension at ambient temperature for 30 minutes. Observation: The solution will turn deep red/orange, confirming the formation of the phenoxide anion.
Alkylation: Dropwise add 1-bromo-3-methoxypropane (1.1 eq, 7.7 g, 50.4 mmol) via a syringe.
Heating: Elevate the temperature to 60°C and stir for 5 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).
Aqueous Workup: Cool to room temperature and quench by pouring into 300 mL of ice water. Extract with Ethyl Acetate (3 x 100 mL).
Purification (Critical Step): Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) followed by saturated brine. Causality: DMF is highly soluble in EtOAc; the LiCl wash is mandatory to force DMF into the aqueous phase, preventing it from interfering with the downstream reduction. Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate as a yellow oil.
Protocol B: Chemoselective Reduction to Target Aniline
Solvent System: Dissolve the crude intermediate from Protocol A (approx. 45 mmol) in a mixture of Ethanol and Water (4:1 v/v, 150 mL).
Reagent Addition: Add solid NH₄Cl (5.0 eq, 12.0 g, 225 mmol) and stir until dissolved.
Reduction: Slowly add Zinc powder (5.0 eq, 14.7 g, 225 mmol) in portions over 20 minutes. Caution: The reaction is exothermic. Maintain the internal temperature between 40-50°C using a water bath.
Filtration: After 2 hours of vigorous stirring, monitor by HPLC. Once the nitro peak is consumed, filter the hot mixture through a tightly packed pad of Celite. Causality: Unreacted zinc and colloidal zinc oxides will cause severe emulsions during extraction. Celite filtration ensures a clean phase separation.
Isolation: Concentrate the filtrate to remove ethanol. Partition the aqueous residue between EtOAc and saturated NaHCO₃ (to neutralize any acidity). Separate, dry the organic layer over Na₂SO₄, and evaporate to yield 5-Bromo-2-(3-methoxypropoxy)aniline as an off-white to pale brown solid [4].
Downstream Applications in Drug Discovery
The true value of this molecule lies in its orthogonal reactivity. Because the primary amine and the aryl bromide react under completely different conditions, chemists can sequentially build complex molecular architectures without the need for protecting groups.
Orthogonal reactivity map of the functional groups in 5-Bromo-2-(3-methoxypropoxy)aniline.
Kinase Inhibitor Scaffolds: The amine can be reacted with substituted pyrimidines or quinazolines via SNAr reactions to form core structures typical of EGFR or JAK inhibitors.
Benzoxazole Synthesis: Condensation of the amine with an aldehyde, followed by oxidative cyclization (if the ether is cleaved to a phenol) or direct C-H activation, yields highly active benzoxazole derivatives [5].
Late-Stage Diversification: The C5 bromide allows for late-stage Suzuki coupling with various boronic acids to explore the chemical space of the hydrophobic pocket in a target protein's active site.
References
ChemScene. "946786-59-0 | 5-Bromo-2-(3-methoxypropoxy)aniline." ChemScene Chemical Catalog.
ChemicalBook. "5-BROMO-2-METHOXYANILINE | 6358-77-6." Chemical Properties and Synthesis.
MDPI. "The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds." Molecules.
MDPI. "A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation." Molecules.
Exploratory
Process Chemistry and Synthetic Strategies for 5-Bromo-2-(3-methoxypropoxy)aniline
An In-Depth Technical Guide for Researchers and Process Chemists Executive Summary In modern drug discovery, functionalized aniline derivatives serve as indispensable building blocks, particularly in the synthesis of kin...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Researchers and Process Chemists
Executive Summary
In modern drug discovery, functionalized aniline derivatives serve as indispensable building blocks, particularly in the synthesis of kinase inhibitors and targeted therapeutics. 5-Bromo-2-(3-methoxypropoxy)aniline (CAS: 946786-59-0) [3] is a highly versatile intermediate. The 3-methoxypropoxy substituent enhances aqueous solubility and provides a flexible hydrogen-bonding acceptor motif, while the aryl bromide serves as a critical handle for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).
This whitepaper outlines a robust, scalable, and chemoselective two-step synthetic route to this target, detailing the causality behind reagent selection, mechanistic pathways, and self-validating experimental protocols.
Retrosynthetic Analysis & Starting Material Selection
The structural topology of 5-bromo-2-(3-methoxypropoxy)aniline dictates a two-phase disconnection strategy:
C–O Bond Formation: Disconnection of the ether linkage points to an O-alkylation event.
C–N Bond Formation: The primary amine is most reliably accessed via the reduction of a nitro precursor.
Optimal Starting Materials:
4-Bromo-2-nitrophenol (CAS: 7693-52-9) [1]: This commercially available scaffold provides the core arene with the bromide and nitro groups pre-installed in the exact relative stereochemistry required (para and ortho to the phenol, respectively). The phenolic hydroxyl group serves as the nucleophilic handle.
1-Bromo-3-methoxypropane (CAS: 36865-41-5) [4]: Acts as the electrophilic alkylating agent to install the solubilizing side chain.
Caption: Retrosynthetic and forward synthetic pathway for 5-Bromo-2-(3-methoxypropoxy)aniline.
Mechanistic Pathways & Causality
Step 1: Williamson Ether Synthesis (O-Alkylation)
The first step is an SN2 displacement. The strong electron-withdrawing nature of the ortho-nitro group significantly increases the acidity of the phenolic proton on 4-bromo-2-nitrophenol (pKa ≈ 6.28) [1].
Causality: Because of this lowered pKa, a mild base like Potassium Carbonate (K2CO3) is entirely sufficient for quantitative deprotonation. Avoiding strong bases (like NaH) prevents unwanted elimination reactions of the alkyl halide and improves the safety profile of the scale-up process. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates the phenoxide anion, thereby maximizing its nucleophilicity.
Step 2: Chemoselective Nitro Reduction
Reducing a nitro group in the presence of an aryl bromide presents a classic chemoselectivity challenge. Standard catalytic hydrogenation (e.g., H2 with Pd/C) frequently leads to competitive hydrodehalogenation, destroying the valuable C–Br bond.
Causality: To strictly preserve the halogen, a mild electron-transfer reductant must be used. Tin(II) chloride (SnCl2) in ethanol is the gold standard for this specific transformation [2]. The mechanism proceeds via sequential two-electron transfers, stepping through nitroso and hydroxylamine intermediates before yielding the final primary amine.
Caption: Stepwise mechanism of chemoselective nitro reduction by Tin(II) chloride.
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-1-(3-methoxypropoxy)-2-nitrobenzene
Objective: High-yield O-alkylation of the starting phenol.
Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-nitrophenol (1.0 equiv) and anhydrous DMF (to achieve a 0.3 M solution).
Deprotonation: Add anhydrous K2CO3 (2.0 equiv). Stir the suspension at room temperature for 15 minutes.
Self-Validation Check: The solution will transition to a deep, vibrant red/orange color, confirming the formation of the phenoxide anion.
Alkylation: Add 1-bromo-3-methoxypropane (1.2 equiv) dropwise via syringe.
Heating: Elevate the temperature to 80 °C and stir for 4–5 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 4:1).
Workup: Cool the mixture to room temperature. Quench by pouring the reaction into ice-cold water (approx. 5 volumes relative to DMF). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
Purification: Wash the combined organic layers extensively with distilled water (3 × 50 mL) to remove residual DMF, followed by a final wash with saturated brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the intermediate as a yellow oil/solid.
Protocol 2: Chemoselective Reduction to 5-Bromo-2-(3-methoxypropoxy)aniline
Objective: Reduction of the intermediate to the target API building block without loss of the bromine atom [2].
Preparation: Dissolve the crude 4-bromo-1-(3-methoxypropoxy)-2-nitrobenzene (1.0 equiv) in absolute ethanol (0.2 M).
Reduction: Add Tin(II) chloride dihydrate (SnCl2·2H2O, 5.0 equiv) in one portion.
Heating: Heat the reaction mixture to 70 °C for 3–4 hours.
Self-Validation Check: The initial yellow solution will gradually fade to a pale or colorless state as the nitro chromophore is destroyed. Monitor via TLC (Hexanes/EtOAc 2:1) until the starting material is completely consumed.
Concentration: Cool to room temperature and remove the bulk of the ethanol under reduced pressure.
Critical Workup (Emulsion Management): Dilute the concentrated residue with Ethyl Acetate. Carefully pour the mixture into a beaker containing saturated aqueous NaHCO3.
Causality: The base neutralizes the HCl generated during the reaction and forces the tin byproducts to precipitate as insoluble tin(II/IV) hydroxides.
Filtration: The resulting mixture will form a thick, milky emulsion. Filter the entire biphasic mixture through a tightly packed pad of Celite, washing the filter cake generously with Ethyl Acetate.
Isolation: Transfer the filtrate to a separatory funnel, isolate the organic layer, wash with brine, dry over Na2SO4, and concentrate in vacuo to afford the pure 5-bromo-2-(3-methoxypropoxy)aniline.
Quantitative Data & Physicochemical Properties
Table 1: Stoichiometry and Reaction Parameters
Reagent / Material
MW ( g/mol )
Equivalents
Role in Synthesis
4-Bromo-2-nitrophenol
218.00
1.0
Aromatic Starting Material
1-Bromo-3-methoxypropane
153.02
1.2
Electrophilic Alkylating Agent
Potassium Carbonate (K₂CO₃)
138.21
2.0
Mild Base
Tin(II) Chloride Dihydrate
225.63
5.0
Chemoselective Reducing Agent
Table 2: Physicochemical Properties of Target API Building Block
Property
Value
Chemical Name
5-Bromo-2-(3-methoxypropoxy)aniline
CAS Registry Number
946786-59-0
Molecular Formula
C₁₀H₁₄BrNO₂
Molecular Weight
260.13 g/mol
Topological Polar Surface Area (TPSA)
44.48 Ų
Key Functional Groups
Primary Amine, Aryl Bromide, Aliphatic Ether
References
Chemical Science (RSC Publishing). Sequence-selective duplex formation and template effect in recognition-encoded oligoanilines. DOI: 10.1039/D3SC00880K. Available at:[Link]
Protocols & Analytical Methods
Method
Application Note: Synthesis of Functionalized Quinoline Scaffolds from 5-Bromo-2-(3-methoxypropoxy)aniline
Executive Summary The compound 5-Bromo-2-(3-methoxypropoxy)aniline (CAS: 946786-59-0)[1] is a highly versatile, bifunctional building block utilized in the synthesis of complex nitrogen-containing heterocycles. The ortho...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 5-Bromo-2-(3-methoxypropoxy)aniline (CAS: 946786-59-0)[1] is a highly versatile, bifunctional building block utilized in the synthesis of complex nitrogen-containing heterocycles. The ortho-alkoxy aniline motif is structurally primed for annulation reactions, making it an ideal precursor for 8-alkoxyquinolines—a privileged pharmacophore prevalent in kinase inhibitors, antimalarials, and antibacterial agents[2],[3]. Furthermore, the strategic placement of the bromine atom at the 5-position provides an orthogonal handle for late-stage diversification via transition-metal-catalyzed cross-coupling[4].
This application note details a validated, two-step synthetic workflow to generate 5-(Piperazin-1-yl)-8-(3-methoxypropoxy)quinoline , a drug-like scaffold. The protocol leverages a modern, iodine-mediated Skraup synthesis followed by a highly efficient Palladium-catalyzed Buchwald-Hartwig amination.
Mechanistic Rationale & Pathway Design
The synthetic strategy is designed around two robust transformations, optimized to mitigate common side reactions:
Modified Skraup Annulation: The traditional Skraup reaction (using nitrobenzene or arsenic pentoxide) is notoriously violent, often resulting in intractable tar due to the uncontrolled exothermic polymerization of the in situ generated acrolein[5],[2]. To circumvent this, our protocol employs Iodine (
) as a mild, controlled oxidant[5],[6]. The aniline undergoes a Michael addition to acrolein (dehydrated from glycerol by
), followed by electrophilic cyclization at the unsubstituted C6 position. Iodine smoothly oxidizes the resulting dihydroquinoline intermediate to the fully aromatic 5-bromo-8-(3-methoxypropoxy)quinoline.
Buchwald-Hartwig Amination: The functionalization of the C5-position is achieved via C-N cross-coupling with piperazine. We utilize the
/ RuPhos catalytic system[7]. RuPhos, a bulky, electron-rich dialkylbiaryl phosphine, is critical here. Its steric bulk promotes the formation of a highly active monoligated
species, which accelerates the oxidative addition into the C-Br bond. Concurrently, the ligand's architecture facilitates rapid reductive elimination, preventing the formation of inactive bis-ligated complexes and suppressing off-target hydrodehalogenation (debromination)[7],[8].
Synthetic workflow from aniline building block to functionalized quinoline scaffold.
Experimental Protocols
Protocol 1: Modified Skraup Synthesis of 5-Bromo-8-(3-methoxypropoxy)quinoline
Objective: Construct the quinoline core while preserving the bromo-substituent.
Preparation: In a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aniline, anhydrous glycerol, and iodine.
Acid Addition (Critical Step): Place the flask in an ice-water bath (0 °C). Slowly and dropwise, add the concentrated
over 15 minutes[5]. Causality: Rapid addition causes localized heating, prematurely dehydrating glycerol and leading to rapid acrolein polymerization (tar formation).
Heating & Cyclization: Remove the ice bath and gradually heat the mixture in an oil bath to 150 °C. Maintain this temperature for 4–6 hours. The mixture will turn dark brown.
Reaction Monitoring: Monitor via TLC (Eluent: 30% EtOAc in Hexanes). The starting aniline (
) will disappear, replaced by a new UV-active spot (
).
Workup & Neutralization: Cool the flask to room temperature. Pour the viscous mixture over 50 g of crushed ice. Slowly add aqueous Ammonium Hydroxide (
, 28%) until the pH reaches 9–10. Self-Validation: The basic quinoline product will precipitate or form a thick suspension upon neutralization.
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the intermediate as a pale yellow solid.
Inert Atmosphere Setup: To an oven-dried Schlenk tube, add the bromoquinoline intermediate, piperazine,
, RuPhos, and
[4].
Degassing: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon three times. Add anhydrous toluene via syringe. Sparge the solution with Argon for an additional 10 minutes. Causality: Oxygen poisons the
catalyst, while moisture hydrolyzes the
base, leading to incomplete conversion and hydrodehalogenation[7].
Catalytic Activation: Heat the reaction mixture to 100 °C. Self-Validation: Observe the color transition. The initial dark purple/red color of the
will transition to a vibrant yellow/orange, indicating the successful formation of the active
-RuPhos complex.
Reaction Execution: Stir at 100 °C for 8–12 hours. Monitor completion via LC-MS.
Workup: Cool to room temperature. Dilute with Dichloromethane (30 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.
Purification: Purify via reverse-phase automated flash chromatography (C18, Water/Acetonitrile with 0.1% TFA) to isolate the target scaffold.
Quantitative Data & Analytics
The following table summarizes the expected quantitative outcomes and critical analytical markers for self-validation during the workflow.
Reaction Step
Target Molecule
Expected Yield
Reaction Time
Key Analytical Markers (Self-Validation)
Modified Skraup
5-Bromo-8-(3-methoxypropoxy)quinoline
65–75%
4–6 h
ESI-MS: m/z 296.0 / 298.0
(1:1 isotopic pattern).1H NMR (
): Emergence of quinoline aromatic protons at
8.95 (dd) and 8.55 (dd).
Buchwald-Hartwig
5-(Piperazin-1-yl)-8-(3-methoxypropoxy)quinoline
70–85%
8–12 h
ESI-MS: m/z 302.2
.1H NMR (
): Disappearance of C5-Br; emergence of piperazine aliphatic multiplets at
2.90–3.20 (8H).
Troubleshooting & Self-Validating Checkpoints
Formation of Intractable Tar in Skraup (Yield < 30%):
Cause: Uncontrolled polymerization of acrolein[5].
Solution: Ensure the
is added at 0 °C. If exotherm persists, consider adding a polymerization inhibitor such as hydroquinone (0.05 equiv) or utilizing microwave irradiation to shorten the required heating time[5],[3].
Significant Debromination in BHA (Formation of 8-(3-methoxypropoxy)quinoline):
Cause: Hydrodehalogenation competing with amination, often triggered by protic impurities or an inactive catalyst state[7].
Solution: Ensure the toluene is strictly anhydrous. Verify the quality of the
(it should be a free-flowing white powder, not clumped/yellow). If debromination persists, switch the ligand to tBuXPhos, which has a larger percent buried volume (
) to further accelerate reductive elimination[8].
Application Note: Utilizing 5-Bromo-2-(3-methoxypropoxy)aniline in the Modular Synthesis of Next-Generation Kinase Inhibitors
Target Audience: Medicinal Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Mechanistic Rationale In the l...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Synthetic Researchers, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Protocols (SOPs)
Introduction & Mechanistic Rationale
In the landscape of targeted oncology, the rapid generation of structure-activity relationship (SAR) libraries is paramount. 5-Bromo-2-(3-methoxypropoxy)aniline (CAS: 946786-59-0) has emerged as a highly versatile, commercially available building block for the synthesis of anilinopyrimidine and anilinoquinazoline kinase inhibitors[1].
The strategic value of this intermediate lies in its tri-functional orthogonal reactivity, which allows chemists to decouple the attachment of the hinge-binding core from the exploration of the solvent-exposed kinase pockets[2].
The Nucleophilic Amine: Acts as the primary attachment point to electron-deficient heteroaromatics (e.g., 2,4-dichloropyrimidine) via Nucleophilic Aromatic Substitution (SNAr)[3].
The 3-Methoxypropoxy Group: Serves a dual purpose. Structurally, it projects into the solvent channel of the kinase domain, enhancing aqueous solubility and mitigating hERG liabilities. Electronically, its inductive effects modulate the pKa of the adjacent amine.
The 5-Bromo Substituent: Functions as an ideal electrophilic handle for late-stage functionalization (LSF) via palladium-catalyzed cross-coupling reactions, enabling rapid diversification without rebuilding the entire scaffold[4],[5].
Fig 1: Pharmacophore mapping of 5-Bromo-2-(3-methoxypropoxy)aniline highlighting its utility.
Target Pathway & Biological Context
Kinase inhibitors derived from this building block are frequently designed to target Receptor Tyrosine Kinases (RTKs) such as EGFR or ALK. By covalently or non-covalently binding to the ATP pocket of the kinase hinge region, these molecules block the phosphorylation cascade that drives tumor cell proliferation and survival.
Fig 2: Disruption of the RTK signaling pathway (EGFR/ALK) by the synthesized kinase inhibitors.
Experimental Workflows & Methodologies
The modular synthesis relies on a two-step sequence: an initial SNAr to establish the core scaffold, followed by a Suzuki-Miyaura cross-coupling to elaborate the molecule.
Fig 3: Two-step synthetic workflow from the core aniline to a diversified kinase inhibitor library.
This protocol details the attachment of 5-Bromo-2-(3-methoxypropoxy)aniline to a generic hinge-binder, 2,4-dichloropyrimidine[3].
Causality of Reagents:
Solvent (Isopropanol): Selected because it provides sufficient solubility for the starting materials at 80°C while allowing the more polar hydrochloride salt byproducts to precipitate, driving the reaction forward via Le Chatelier's principle.
Base (DIPEA): N,N-Diisopropylethylamine is a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl generated during the substitution without competing with the aniline for the electrophilic pyrimidine.
Step-by-Step Methodology:
Preparation: To an oven-dried 50 mL round-bottom flask, add 2,4-dichloropyrimidine (1.0 mmol, 149 mg) and 5-Bromo-2-(3-methoxypropoxy)aniline (1.05 mmol, 273 mg).
Solvation: Suspend the reagents in anhydrous isopropanol (10 mL).
Base Addition: Add DIPEA (2.0 mmol, 348 µL) dropwise at room temperature.
Heating: Equip the flask with a reflux condenser and heat the mixture to 80°C in an oil bath for 12 hours.
Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The highly fluorescent starting aniline (under 254 nm UV) will be consumed, replaced by a lower-Rf product spot.
Workup: Cool to room temperature. Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with EtOAc (2 x 10 mL).
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and purify via flash column chromatography to yield the aryl bromide intermediate.
Once the intermediate is secured, the 5-bromo position is functionalized to probe the target kinase's specific binding pockets[4],[5].
Causality of Reagents:
Catalyst (Pd(dppf)Cl2): Chosen for the large bite angle of the dppf ligand, which accelerates the reductive elimination step—often the rate-limiting step in cross-couplings of sterically encumbered ortho-substituted aryl bromides[4].
Solvent System (1,4-Dioxane/H2O): A biphasic mixture ensures that both the lipophilic aryl bromide and the inorganic base (K2CO3) remain in solution, maximizing the interfacial reaction rate.
Step-by-Step Methodology:
Preparation: In a 20 mL microwave vial, combine the aryl bromide intermediate from Protocol A (0.5 mmol), the desired boronic acid (0.75 mmol), and K2CO3 (1.5 mmol, 207 mg).
Solvation & Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water (5 mL). Sparge the solution with Argon for 10 minutes to remove dissolved oxygen, preventing catalyst poisoning.
Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.025 mmol, 5 mol%). Seal the vial with a crimp cap.
Reaction: Heat the vial to 90°C for 4–8 hours.
Self-Validation Checkpoint: A successful oxidative addition is visually confirmed by the reaction mixture transitioning from an orange suspension to a homogeneous dark red/brown solution. LC-MS should confirm the disappearance of the characteristic M / M+2 isotopic doublet of the brominated species.
Isolation: Filter the mixture through a pad of Celite, wash with EtOAc, and concentrate. Purify via preparative HPLC to obtain the final kinase inhibitor.
The robustness of the 5-bromo handle allows for excellent functional group tolerance during late-stage diversification. Below is a summary of yields utilizing Protocol B with various boronic acids to generate a focused SAR library.
Optimized Protocol for the Chemoselective Mono-N-Alkylation of 5-Bromo-2-(3-methoxypropoxy)aniline
Mechanistic Rationale & Substrate Analysis The functionalization of aniline derivatives is a cornerstone of small-molecule drug discovery. The substrate 5-Bromo-2-(3-methoxypropoxy)aniline presents a unique synthetic pro...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Rationale & Substrate Analysis
The functionalization of aniline derivatives is a cornerstone of small-molecule drug discovery. The substrate 5-Bromo-2-(3-methoxypropoxy)aniline presents a unique synthetic profile due to its specific substitution pattern:
Steric and Electronic Environment: The bulky 3-methoxypropoxy group at the ortho position introduces significant steric hindrance around the primary amine. Simultaneously, the meta-bromo substituent exerts an electron-withdrawing inductive effect, which dampens the nucleophilicity of the aniline nitrogen.
The Chemoselectivity Challenge: Direct N-alkylation of primary anilines with alkyl halides typically suffers from poor chemoselectivity, resulting in a difficult-to-separate mixture of mono-alkylated (secondary amine) and di-alkylated (tertiary amine) products [2].
The "Cesium Effect" Solution: To achieve strict mono-N-alkylation, this protocol leverages the "Cesium Effect" [1]. By utilizing Cesium Carbonate (Cs₂CO₃) instead of standard bases like K₂CO₃ or DIPEA, the reaction achieves near-perfect chemoselectivity. The large ionic radius and unique coordination chemistry of the cesium cation stabilize the intermediate mono-alkylated species, sterically and electronically shielding it from subsequent nucleophilic attacks (over-alkylation).
Reaction Pathway
Chemoselective mono-N-alkylation pathway modulated by the Cesium Effect.
Experimental Design & Causality
Every parameter in this protocol is calibrated to balance the dampened nucleophilicity of the substrate with the need to prevent over-alkylation:
Base Selection (Cs₂CO₃): Strictly required. While K₂CO₃ is cheaper, it fails to suppress the formation of the tertiary amine. Cs₂CO₃ maximizes the mono-alkylation yield [1].
Solvent (Anhydrous DMF): The polar aprotic nature of N,N-Dimethylformamide (DMF) stabilizes the S_N2 transition state, accelerating the initial alkylation. Anhydrous conditions are critical to prevent the hydrolysis of the alkyl halide electrophile.
Stoichiometry (1.05 Equivalents of Alkyl Halide): A slight excess of the electrophile (modeled here as Benzyl Bromide) ensures complete conversion of the starting aniline without providing enough excess reagent to drive di-alkylation.
Temperature (40 °C): Room temperature results in sluggish kinetics due to the electron-withdrawing bromo group. However, temperatures exceeding 80 °C provide enough thermal energy to override the Cesium Effect, promoting undesired di-alkylation [2]. Mild heating to 40 °C is the optimal thermodynamic sweet spot.
Step-by-Step Methodology
Scale: 10.0 mmol
Target Transformation: N-Benzylation of 5-Bromo-2-(3-methoxypropoxy)aniline
Ethyl Acetate (EtOAc), Distilled Water, and Saturated NaCl solution (Brine)
Execution Protocol
System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) for 5 minutes.
Substrate Solvation: Add 5-Bromo-2-(3-methoxypropoxy)aniline (2.60 g) to the flask, followed by 50 mL of anhydrous DMF. Stir until a homogenous solution is achieved.
Base Activation: Add Cs₂CO₃ (4.89 g) in one portion. Stir the suspension vigorously for 15 minutes at room temperature to pre-activate the aniline and establish the cesium-amine coordination complex.
Electrophile Addition: Using a gas-tight syringe, add Benzyl Bromide (1.25 mL) dropwise over 5 minutes to prevent localized concentration spikes.
Reaction Incubation: Transfer the flask to a pre-heated oil bath or heating block set to 40 °C. Stir the mixture for 12–16 hours.
In-Process Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 4:1) or LC-MS. The starting material should be fully consumed, with a single dominant product spot appearing.
Work-up & Purification (Self-Validating System)
Quenching: Cool the reaction to room temperature and quench by slowly adding 50 mL of distilled water to dissolve the inorganic salts.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with EtOAc (3 x 50 mL).
DMF Removal (Critical Step): Combine the organic layers and wash extensively with Brine (4 x 50 mL). Causality: DMF is highly soluble in EtOAc; repeated aqueous brine washes are mandatory to partition the DMF into the aqueous phase, preventing it from ruining the subsequent chromatography.
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Chromatography: Purify the crude residue via flash column chromatography on silica gel using a gradient elution (5% to 20% EtOAc in Hexanes) to afford the pure mono-N-benzylated product.
Optimization & Quantitative Data
The following table summarizes the optimization campaigns that validate the chosen protocol parameters. Data reflects the N-benzylation of the target substrate at a 1.0 mmol scale.
Entry
Base (1.5 eq)
Solvent
Temp (°C)
Time (h)
Conversion (%)
Mono:Di Ratio
1
K₂CO₃
DMF
80
24
>95
70:30
2
K₂CO₃
MeCN
80
24
85
75:25
3
DIPEA
DMF
80
48
60
80:20
4
Cs₂CO₃
DMF
80
12
>95
85:15
5
Cs₂CO₃
DMF
40
16
>95
98:2
6
Cs₂CO₃
MeCN
40
24
90
95:5
Note: Entry 5 represents the optimized conditions utilized in the protocol above, demonstrating the profound impact of the Cesium Effect combined with mild thermodynamic control.
References
Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674-683. URL:[Link]
Bayguzina, A. R., & Khusnutdinov, R. I. (2021). Catalytic N-Alkylation of Anilines. Russian Journal of General Chemistry, 91(3), 305–347. URL:[Link]
Application
Strategic Acylation of 5-Bromo-2-(3-methoxypropoxy)aniline: A Comprehensive Protocol and Mechanistic Guide
An Application Note for Professionals in Synthetic Chemistry Abstract: This document provides a detailed application protocol for the N-acylation of the sterically hindered and electronically complex aniline derivative,...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Professionals in Synthetic Chemistry
Abstract:
This document provides a detailed application protocol for the N-acylation of the sterically hindered and electronically complex aniline derivative, 5-Bromo-2-(3-methoxypropoxy)aniline. N-acylation is a cornerstone transformation in organic synthesis, primarily utilized to protect amine functionalities, modulate a molecule's electronic properties, or build amide linkages integral to countless pharmaceutical compounds.[1][2][3] The target substrate presents unique considerations due to the presence of an electron-withdrawing bromine atom and an electron-donating alkoxy group on the phenyl ring. This guide offers a robust, field-proven methodology for its successful acetylation, complete with mechanistic insights, in-process validation checkpoints, and comprehensive characterization protocols designed for researchers, chemists, and drug development professionals.
Scientific Rationale & Strategic Considerations
The acylation of an aniline is a classic example of nucleophilic acyl substitution.[4][5] The nitrogen atom's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as acetic anhydride.[6]
Causality Behind Experimental Design:
Substrate Reactivity: The nucleophilicity of the amino group in 5-Bromo-2-(3-methoxypropoxy)aniline is modulated by two opposing electronic effects. The ortho-alkoxy group is electron-donating through resonance, which increases the electron density on the nitrogen, enhancing its nucleophilicity. Conversely, the para-bromo group is electron-withdrawing via induction, which slightly deactivates the ring and tempers the amine's reactivity. The protocol is optimized to account for this balanced reactivity.
Choice of Acylating Agent: Acetic anhydride is selected as the acetylating agent due to its ideal reactivity profile, affordability, and the fact that its byproduct, acetic acid, is easily removed. While more reactive agents like acetyl chloride could be used, they are highly corrosive and moisture-sensitive, offering little practical advantage here.[1]
Role of the Base: The reaction generates one equivalent of acetic acid. To prevent the protonation and deactivation of the starting aniline (forming the non-nucleophilic anilinium salt), a base is essential to neutralize this acidic byproduct and drive the reaction to completion. Pyridine is an excellent choice as it serves as both a base and a potential nucleophilic catalyst.[7][8]
Modulating Electronic Properties: A key strategic goal of acylating anilines is to reduce the powerful activating effect of the amino group.[8] The resulting acetamide group is only a moderate activator because the nitrogen lone pair is delocalized into the adjacent carbonyl group through resonance. This makes it less available to participate in resonance with the aromatic ring, thereby "taming" its reactivity towards subsequent reactions like electrophilic aromatic substitution and preventing unwanted side reactions like polysubstitution.[7][9][10]
The mechanism proceeds via a two-step addition-elimination pathway.
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the aniline attacks one of the electrophilic carbonyl carbons of acetic anhydride, forming a tetrahedral intermediate.
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an acetate ion, a stable leaving group.
Deprotonation: The acetate ion or another base (e.g., pyridine) removes the proton from the nitrogen atom, yielding the final N-acylated product and neutralizing the acid generated.
Caption: Figure 1: Mechanism of Aniline Acetylation
Detailed Experimental Protocol
This protocol is designed for the synthesis of N-(5-bromo-2-(3-methoxypropoxy)phenyl)acetamide on a 1.0 mmol scale.
2.1 Materials and Reagents
Reagent
CAS No.
M.W. ( g/mol )
Amount (Scale)
Equivalents
5-Bromo-2-(3-methoxypropoxy)aniline
946786-59-0
260.13
260 mg (1.0 mmol)
1.0
Acetic Anhydride
108-24-7
102.09
0.11 mL (1.2 mmol)
1.2
Pyridine (Anhydrous)
110-86-1
79.10
3.0 mL
Solvent
Dichloromethane (DCM)
75-09-2
84.93
~20 mL
Extraction
Hydrochloric Acid (1 M aq.)
7647-01-0
36.46
~20 mL
Wash
Saturated Sodium Bicarbonate (aq.)
144-55-8
84.01
~20 mL
Wash
Brine (Saturated NaCl aq.)
7647-14-5
58.44
~20 mL
Wash
Anhydrous Magnesium Sulfate (MgSO₄)
7487-88-9
120.37
As needed
Drying Agent
Ethanol (95%)
64-17-5
46.07
~10-15 mL
Recrystall.
Deionized Water
7732-18-5
18.02
As needed
Recrystall.
2.2 Equipment
50 mL Round-bottom flask
Magnetic stirrer and stir bar
Ice-water bath
Syringes and needles
Separatory funnel (100 mL)
Büchner funnel and filter flask
Rotary evaporator
TLC plates (Silica gel 60 F₂₅₄)
Melting point apparatus
Standard laboratory glassware
2.3 Step-by-Step Procedure
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-2-(3-methoxypropoxy)aniline (260 mg, 1.0 mmol) in anhydrous pyridine (3.0 mL). Stir at room temperature until a homogeneous solution is formed. Cool the flask in an ice-water bath to 0 °C.
Addition of Acylating Agent: While stirring at 0 °C, add acetic anhydride (0.11 mL, 1.2 mmol) dropwise to the solution over 2-3 minutes.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
In-Process Control (TLC Monitoring): Monitor the reaction's progress by Thin Layer Chromatography (TLC).[3][11]
System: Use a 3:1 mixture of Hexanes:Ethyl Acetate as the mobile phase.
Analysis: Spot the starting material (a solution in ethyl acetate) and the reaction mixture on a TLC plate. The product, being more polar than the starting aniline but still relatively nonpolar, will have a slightly higher Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible by UV light.[12]
Work-up and Isolation:
Pour the reaction mixture into a 100 mL separatory funnel containing 1 M HCl (20 mL) and Dichloromethane (DCM, 20 mL).
Shake the funnel vigorously, venting frequently. The HCl wash removes the pyridine.
Separate the layers and wash the organic (DCM) layer sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.
Purification (Recrystallization):
Transfer the crude solid to a small Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
Slowly add hot deionized water dropwise until the solution just begins to turn cloudy.
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly to obtain the final product, N-(5-bromo-2-(3-methoxypropoxy)phenyl)acetamide.[2][13]
Self-Validation: Characterization and Data Analysis
Confirming the structure and purity of the final product is a critical step.
Analysis Technique
Expected Results
Appearance
White to off-white crystalline solid.
Yield
Typically >85% after purification.
Melting Point
A sharp, defined melting range, indicating high purity.[2]
TLC (3:1 Hex:EtOAc)
Single spot with Rf ≈ 0.4-0.5 (varies with exact conditions), distinct from starting material Rf ≈ 0.3-0.4.[12]
IR Spectroscopy (cm⁻¹)
Disappearance of primary amine N-H stretches (~3300-3400). Appearance of strong amide C=O stretch (~1670) and N-H stretch (~3280).[1]
A logical flow from preparation to analysis ensures reproducibility and clarity.
Caption: Figure 2: Overall Experimental Workflow
Troubleshooting and Field-Proven Insights
Issue
Potential Cause
Recommended Solution
Incomplete Reaction
Insufficient reaction time; moisture in reagents deactivating acylating agent.
Extend reaction time and re-check via TLC. Ensure use of anhydrous pyridine and fresh acetic anhydride. A slight warming to 40-50°C can be considered.
Low Product Yield
Loss during aqueous work-up; incomplete precipitation during recrystallization.
Ensure proper phase separation during extraction. During recrystallization, use minimal hot solvent and ensure thorough cooling in an ice bath before filtration.
Oily Product After Work-up
Residual pyridine or solvent.
Ensure the aqueous HCl wash was thorough. If oil persists, try triturating the crude material with cold diethyl ether or hexanes to induce solidification.
Product Fails Purity Test
Incomplete removal of starting material or byproducts.
Repeat the recrystallization process carefully. If impurities persist, purification by flash column chromatography on silica gel may be necessary.[11][14]
References
Pearson Education. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]
Koreeda, M. (2011). Mechanism of aniline acetylation reaction. ResearchGate. Retrieved from [Link]
Scribd. (n.d.). Acetylation of Aniline. Retrieved from [Link]
Armstrong, J. (2011, May 03). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. Retrieved from [Link]
International Journal of Advanced Research in Science, Communication and Technology. (2025, March 15). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]
Vedantu. (2024, July 02). Give reasons for the following Acetylation of aniline. Retrieved from [Link]
Quora. (2018, March 13). Why does the acetylation of the NH2 group of aniline reduce its activity?. Retrieved from [Link]
Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]
Pearson Education. (n.d.). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Retrieved from [Link]
Gupta, A., Sidhwani, I. T., & Gupta, R. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. New Journal of Chemistry, 47(37), 17229-17233. Retrieved from [Link]
Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences, 6(S5), 1083-1094. Retrieved from [Link]
Scribd. (n.d.). Acetylation of Aniline Lab Report. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Selective α-Amination and α-Acylation of Esters and Amides via Dual Reactivity of O-Acylhydroxylamines toward Zinc Enolates. Retrieved from [Link]
Journal of Chemical Education. (2015). Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. Retrieved from [Link]
Wilson, K., & Lee, A. (2025). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. ResearchGate. Retrieved from [Link]
PubMed. (2008). Kinetic and J-resolved statistical total correlation NMR spectroscopy approaches to structural information recovery in complex reacting mixtures: application to acyl glucuronide intramolecular transacylation reactions. Retrieved from [Link]
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
Application Note: 5-Bromo-2-(3-methoxypropoxy)aniline as a Bifunctional Building Block in Kinase Inhibitor Discovery
Introduction & Rationale In modern medicinal chemistry, the design of targeted therapeutics—particularly ATP-competitive kinase inhibitors—relies heavily on versatile, bifunctional building blocks. 5-Bromo-2-(3-methoxypr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Rationale
In modern medicinal chemistry, the design of targeted therapeutics—particularly ATP-competitive kinase inhibitors—relies heavily on versatile, bifunctional building blocks. 5-Bromo-2-(3-methoxypropoxy)aniline (CAS 946786-59-0) has emerged as a highly privileged intermediate in target-oriented synthesis[1]. Its structural architecture offers orthogonal reactivity: a highly nucleophilic primary aniline for
SNAr
or amidation, and an aryl bromide for late-stage palladium-catalyzed cross-coupling.
Beyond its synthetic utility, the 3-methoxypropoxy side chain is strategically employed to optimize physicochemical properties. It is frequently utilized to occupy solvent-exposed regions of the kinase ATP-binding pocket while simultaneously improving aqueous solubility and metabolic stability[2].
Mechanistic Rationale & Causality in Drug Design
When designing kinase inhibitors, the aniline nitrogen frequently serves as a critical hydrogen bond donor to the kinase hinge region (e.g., interacting with the backbone carbonyl of a hinge residue). However, highly lipophilic scaffolds often suffer from poor oral bioavailability and high plasma protein binding.
The incorporation of the 3-methoxypropoxy group at the ortho position serves three causal purposes:
Conformational Locking : The steric bulk of the ortho-alkoxy group forces the adjacent aromatic rings into a non-planar conformation. This specific geometry is often required to optimally project the molecule into the deep hydrophobic pockets of kinases like PLK1 or PI4K IIIβ[3][4].
ADME Optimization : Replacing a purely aliphatic chain (like a butyl group) with a 3-methoxypropoxy chain introduces an oxygen heteroatom. This lowers the calculated partition coefficient (cLogP) and increases the Topological Polar Surface Area (TPSA), directly correlating with improved thermodynamic solubility and reduced off-target hERG channel liability[5].
Solvent-Front Interaction : The terminal methoxy group acts as a hydrogen bond acceptor, allowing the molecule to engage with ordered water networks at the solvent-exposed entrance of the ATP pocket[2].
Data Presentation: Physicochemical Impact of the Motif
The table below summarizes the theoretical and practical advantages of utilizing 5-bromo-2-(3-methoxypropoxy)aniline over its purely aliphatic counterpart during the lead optimization phase.
Property
5-Bromo-2-propoxyaniline
5-Bromo-2-(3-methoxypropoxy)aniline
Impact on Drug Design
cLogP (Calculated)
~3.2
~2.5
Lower lipophilicity improves aqueous solubility and reduces non-specific protein binding.
TPSA
35.2 Ų
44.5 Ų
Increased polar surface area aids in solvent-exposed region interactions.
H-Bond Acceptors
1
2
Terminal ether oxygen provides an additional interaction vector for water networks.
Metabolic Stability
Moderate (prone to CYP-mediated oxidation)
High (ether linkage resists rapid aliphatic oxidation)
Prolonged half-life (
t1/2
) in vivo.
Workflow Visualization
The orthogonal reactivity of this building block allows for divergent synthetic pathways. The aniline can be reacted first, preserving the bromide for late-stage diversification—a critical strategy for generating Structure-Activity Relationship (SAR) libraries.
Divergent synthetic workflows of 5-Bromo-2-(3-methoxypropoxy)aniline in drug design.
Experimental Protocols
The following protocols are self-validating systems designed to maximize yield while preventing premature cleavage of the bromide or ether linkage. They are adapted from validated methodologies used in the synthesis of PLK1 and PI4K IIIβ inhibitors[3][4].
Protocol 1: Chemoselective
SNAr
with a Heteroaryl Chloride
Objective: To install the kinase hinge-binding scaffold (e.g., a 2-chloropyrimidine derivative) at the aniline nitrogen without reacting the aryl bromide.
Causality: The primary amine is sufficiently nucleophilic to undergo
SNAr
with electron-deficient heterocycles. Using a mild, non-nucleophilic base (DIPEA) prevents side reactions, while a protic solvent (n-butanol) stabilizes the transition state.
Materials:
5-Bromo-2-(3-methoxypropoxy)aniline (1.0 eq)
2,4-Dichloropyrimidine derivative (1.1 eq)
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
n-Butanol (0.2 M concentration)
Step-by-Step Procedure:
Preparation : In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the 2,4-dichloropyrimidine derivative in n-butanol.
Addition : Add 5-Bromo-2-(3-methoxypropoxy)aniline, followed by DIPEA.
Reaction : Seal the vial and heat the mixture to 100 °C in an oil bath or heating block for 12–16 hours.
Self-Validation Check: Monitor by LC-MS. The mass of the product should reflect the loss of HCl. The isotopic pattern of the product must retain the 1:1 ratio characteristic of the bromine atom (M / M+2).
Workup : Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove n-butanol.
Purification : Dissolve the crude residue in ethyl acetate, wash with saturated aqueous
NaHCO3
and brine, dry over anhydrous
Na2SO4
, and purify via flash column chromatography (Hexanes/EtOAc) to yield the intermediate aryl bromide.
Protocol 2: Late-Stage Buchwald-Hartwig Amination
Objective: To couple the aryl bromide intermediate with a secondary amine (e.g., 1-methylpiperazine) to introduce a solubilizing basic tail, a common motif in drugs like Onvansertib analogs[4].
Causality: Palladium-catalyzed cross-coupling requires a strong base and a bidentate ligand (like Xantphos) to facilitate reductive elimination and prevent the formation of regioisomers or dehalogenation.
Materials:
Aryl bromide intermediate from Protocol 1 (1.0 eq)
1-Methylpiperazine (1.5 eq)
Pd2(dba)3
(0.05 eq, 5 mol%)
Xantphos (0.10 eq, 10 mol%)
Cesium Carbonate (
Cs2CO3
) (2.5 eq)
Anhydrous 1,4-Dioxane (0.1 M concentration)
Step-by-Step Procedure:
Degassing : In a Schlenk flask, combine the aryl bromide,
Pd2(dba)3
, Xantphos, and
Cs2CO3
. Evacuate and backfill the flask with Argon three times.
Causality Check: Oxygen must be rigorously excluded to prevent oxidation of the Pd(0) catalyst.
Solvent Addition : Add anhydrous 1,4-dioxane and 1-methylpiperazine via syringe. Degas the resulting suspension by bubbling Argon through the mixture for 10 minutes.
Reaction : Heat the mixture to 95–100 °C for 8 hours.
Self-Validation Check: TLC or LC-MS should show complete consumption of the brominated starting material. The characteristic bromine isotope pattern will disappear in the product mass.
Workup : Cool to room temperature, filter the mixture through a pad of Celite to remove the palladium and inorganic salts, and wash the pad thoroughly with dichloromethane (DCM).
Purification : Concentrate the filtrate and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the final kinase inhibitor as a TFA salt.
References
Kaptein, A., et al. "Discovery of selective and orally available spiro-3-piperidyl ATP-competitive MK2 inhibitors". Bioorganic & Medicinal Chemistry Letters, 21(12), 3823-3827 (2011).[Link]
Boura, E., et al. "Highly Selective Phosphatidylinositol 4-Kinase IIIβ Inhibitors and Structural Insight into Their Mode of Action". Journal of Medicinal Chemistry, 58(10), 4365-4377 (2015).[Link]
Wang, M., et al. "Accelerating discovery of bioactive ligands with pharmacophore-informed generative models". Nature Communications, 15, 2185 (2024).[Link]
Bello, E., et al. "The tyrosine kinase inhibitor E-3810 combined with paclitaxel inhibits the growth of advanced-stage triple-negative breast cancer xenografts". Molecular Cancer Therapeutics, 12(2), 131-140 (2013).[Link]
Scale-Up Synthesis of 5-Bromo-2-(3-methoxypropoxy)aniline: Process Optimization and Chemoselective Reduction
Executive Summary 5-Bromo-2-(3-methoxypropoxy)aniline (CAS: 946786-59-0)[1] is a highly valuable building block in pharmaceutical chemistry, frequently utilized as an intermediate in the synthesis of kinase inhibitors an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Bromo-2-(3-methoxypropoxy)aniline (CAS: 946786-59-0)[1] is a highly valuable building block in pharmaceutical chemistry, frequently utilized as an intermediate in the synthesis of kinase inhibitors and targeted therapeutics. This Application Note details a robust, scalable, two-step synthetic protocol starting from 4-bromo-2-nitrophenol. The process features an optimized O-alkylation followed by a chemoselective Béchamp-type reduction, purposefully designed to prevent the hydrodehalogenation of the aryl bromide.
Mechanistic Rationale & Route Design
Step 1: O-Alkylation via Williamson Ether Synthesis
The first step involves the nucleophilic substitution (
SN2
) of 1-bromo-3-methoxypropane by the phenoxide ion of 4-bromo-2-nitrophenol. Potassium carbonate (
K2CO3
) in N,N-dimethylformamide (DMF) is selected as the base-solvent system[2]. The polar aprotic nature of DMF leaves the phenoxide nucleophile highly active by solvating the potassium cation, ensuring rapid and complete O-alkylation while minimizing C-alkylation by-products.
Step 2: Chemoselective Nitro Reduction (Béchamp-type)
The reduction of the intermediate, 4-bromo-2-nitro-1-(3-methoxypropoxy)benzene, presents a classic chemoselectivity challenge. Standard catalytic hydrogenation (e.g.,
Pd/C
with
H2
) frequently results in competitive hydrodehalogenation, cleaving the essential carbon-bromine bond. To circumvent this, we utilize a modified Béchamp reduction employing Iron powder and Ammonium Chloride (
Fe/NH4Cl
)[3]. This method is highly specific for the nitro group, proceeding via sequential electron transfer and protonation steps to yield the primary amine with >99% retention of the aryl bromide[4].
Process Flow Diagrams
Fig 1: Two-step scale-up synthetic workflow for 5-Bromo-2-(3-methoxypropoxy)aniline.
Fig 2: Chemoselectivity logic for reducing bromonitroarenes without hydrodehalogenation.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 4-Bromo-2-nitro-1-(3-methoxypropoxy)benzene (Intermediate 1)
Charge: To a 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 4-bromo-2-nitrophenol (1.0 eq, 500 g, 2.29 mol) and anhydrous DMF (2.5 L)[2].
Base Addition: Add finely powdered anhydrous
K2CO3
(1.5 eq, 475 g, 3.44 mol) in portions. Stir the resulting deep red suspension at 25 °C for 30 minutes to ensure complete deprotonation.
Expert Insight: Portion-wise addition mitigates the mild exotherm associated with phenoxide formation and prevents base clumping.
Alkylation: Dropwise add 1-bromo-3-methoxypropane (1.1 eq, 386 g, 2.52 mol) over 45 minutes, maintaining the internal temperature below 35 °C.
Heating: Heat the reaction mixture to 80 °C and maintain vigorous stirring for 6 hours[2]. Monitor reaction completion via HPLC or TLC (Hexane/EtOAc 3:1).
Workup: Cool the mixture to 20 °C and quench by pouring into 10 L of ice-cold water under vigorous stirring. Extract the aqueous phase with Ethyl Acetate (
3×2
L).
Washing & Drying: Wash the combined organic layers with 5% aqueous
LiCl
(
3×1
L).
Expert Insight: The
LiCl
wash is a highly effective, self-validating method to pull residual DMF out of the organic layer due to the strong coordination of
Li+
to DMF.
Wash with brine (1 L), dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to afford the intermediate as a yellow oil.
Protocol B: Synthesis of 5-Bromo-2-(3-methoxypropoxy)aniline (Target API Building Block)
Charge: In a 10 L reactor, dissolve the intermediate (600 g, 2.07 mol) in Ethanol (4 L). Add water (1 L) and Ammonium Chloride (
NH4Cl
, 3.0 eq, 332 g, 6.21 mol)[4].
Reduction: Heat the mixture to 70 °C. Carefully add activated Iron powder (325 mesh, 5.0 eq, 578 g, 10.35 mol) in small portions over 1 hour.
Expert Insight: Staggered addition is critical at scale to control the highly exothermic electron-transfer process and prevent excessive foaming from localized boiling.
Reflux: Once addition is complete, heat the mixture to 80 °C (reflux) for 4 hours. Monitor by HPLC for the disappearance of the nitro intermediate[3].
Filtration: Cool the reaction to 40 °C and filter the suspension through a pad of Celite to remove the iron sludge (
Fe3O4
). Wash the filter cake thoroughly with hot Ethanol (
3×500
mL) and Ethyl Acetate (1 L).
Concentration & Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Partition the aqueous residue between Ethyl Acetate (3 L) and Water (1 L). Adjust the aqueous layer to pH 9 using saturated
NaHCO3
.
Expert Insight: Basification ensures the newly formed aniline is completely free-based, maximizing extraction yield into the organic phase.
Final Isolation: Separate the organic layer, wash with brine, dry over
Na2SO4
, and concentrate. Purify via crystallization from Heptane/EtOAc to afford the title compound.
Quantitative Data & Scale-Up Metrics
Parameter
Bench Scale (50 g)
Pilot Scale (500 g)
Scalability Notes & Observations
Step 1 Yield
94%
92%
Exotherm during alkylating agent addition requires controlled dosing at scale.
Step 1 Purity (HPLC)
98.5%
98.1%
Efficient removal of DMF via 5% LiCl wash is critical for purity.
Step 2 Yield
90%
88%
Iron addition must be staggered to manage rapid exotherm and foaming.
Step 2 Purity (HPLC)
99.2%
98.9%
No dehalogenated by-products detected; strict chemoselectivity maintained.
Overall Yield
84.6%
80.9%
Highly efficient two-step process requiring minimal chromatographic purification.
Analytical Characterization
Appearance: Pale brown viscous oil to low-melting solid.
LC-MS (ESI+): m/z calculated for
C10H14BrNO2[M+H]+
260.03, found 260.05.
ACS Publications. "Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism". Journal of Chemical Education. 3
RSC Publishing. "Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach". RSC Advances. 4
Technical Support Center: Synthesis of 5-Bromo-2-(3-methoxypropoxy)aniline
Welcome to the technical support center for the synthesis of 5-Bromo-2-(3-methoxypropoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 5-Bromo-2-(3-methoxypropoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this synthesis. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to empower you with the causal understanding needed to troubleshoot effectively and achieve high-yield, high-purity results.
Core Synthesis Overview: The Williamson Ether Synthesis Approach
The synthesis of 5-Bromo-2-(3-methoxypropoxy)aniline is most commonly achieved via a Williamson ether synthesis. This reaction involves the O-alkylation of 2-amino-4-bromophenol with an appropriate 3-methoxypropyl electrophile. The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonating the phenol with a base, acts as a nucleophile attacking the alkyl halide.[1][2]
The primary challenge in this synthesis is achieving chemoselectivity. The starting material, 2-amino-4-bromophenol, possesses two nucleophilic sites: the hydroxyl group (-OH) and the amino group (-NH₂). Direct alkylation can lead to a mixture of O-alkylated (desired product), N-alkylated, and N,O-dialkylated byproducts, complicating purification and reducing yield.[3][4] This guide is structured to help you mitigate these challenges.
Visualizing the Core Reaction & Selectivity Challenge
Below is a diagram illustrating the intended reaction pathway versus the common competing side reactions.
Caption: Competing O- and N-alkylation pathways in the synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the synthesis. Each question is framed as a common laboratory observation, followed by a detailed explanation of the underlying causes and actionable solutions.
Problem Area 1: Low or No Product Yield
Q1: My TLC analysis shows only the starting 2-amino-4-bromophenol spot after the recommended reaction time. What are the most likely causes?
A1: This issue almost always points to a failure in the initial, critical step of the reaction: the deprotonation of the phenol or the subsequent nucleophilic attack. Here’s a systematic checklist to diagnose the problem:
Base Inefficiency: The Williamson ether synthesis requires the formation of a phenoxide ion, which is a much stronger nucleophile than the parent phenol.[5]
Cause: The base you are using (e.g., potassium carbonate, K₂CO₃) may be old, hydrated, or not strong enough for your specific conditions. Moisture is particularly detrimental as it will consume the base and protonate the phenoxide.
Solution: Use freshly dried, finely powdered K₂CO₃. For a more robust reaction, consider a stronger base like sodium hydride (NaH). When using NaH, ensure you are using an anhydrous aprotic solvent like DMF or THF and exercising appropriate caution.[6]
Reagent Quality:
Cause: The alkylating agent, 1-bromo-3-methoxypropane, can degrade over time. The 2-amino-4-bromophenol starting material can oxidize, which is often indicated by a dark brown or reddish color.[7]
Solution: Verify the purity of your alkylating agent by NMR if it's from an old bottle. If your aminophenol is dark, consider purifying it by recrystallization or a quick filtration through a silica plug before use.
Reaction Temperature:
Cause: While higher temperatures can promote side reactions, insufficient heat will prevent the reaction from proceeding at a reasonable rate, especially with a weaker base like K₂CO₃.
Solution: If using K₂CO₃ in a solvent like acetone or acetonitrile, ensure the reaction is maintained at a steady reflux.[8] If using DMF or DMSO, a moderately elevated temperature (e.g., 60-80 °C) is typically required.
Q2: The reaction is sluggish, and even after 24 hours, I have a mix of starting material and product. How can I drive the reaction to completion?
A2: A stalled reaction suggests that the activation energy barrier is not being sufficiently overcome or that a key reagent is stoichiometrically limited.
Increase Reagent Equivalents: Try using a slight excess of the alkylating agent (e.g., 1.2-1.5 equivalents) and the base (2-3 equivalents). The excess base ensures complete deprotonation of the phenol, while the excess alkylating agent helps drive the reaction forward according to Le Châtelier's principle.
Change the Leaving Group: The SN2 reaction rate is highly dependent on the quality of the leaving group.[1] While bromide is a good leaving group, iodide is even better. You can generate the more reactive alkyl iodide in situ by adding a catalytic amount of sodium iodide or potassium iodide (the Finkelstein reaction).
Switch Solvents: The choice of solvent is critical. A polar aprotic solvent like DMF or DMSO is excellent for SN2 reactions as it solvates the cation of the base (e.g., K⁺) but not the nucleophilic anion (the phenoxide), increasing its reactivity.[2] If you are using a less polar solvent like acetone, switching to DMF could significantly accelerate the reaction.
Parameter
Recommendation for Sluggish Reactions
Rationale
Base
Use 2-3 eq. of fresh K₂CO₃ or switch to NaH (1.2 eq.)
Ensures complete and sustained deprotonation of the phenol.
Alkylating Agent
Use 1.2-1.5 eq. of 1-bromo-3-methoxypropane
Drives the equilibrium towards the product side.
Additive
Add catalytic KI (0.1 eq.)
Converts the alkyl bromide to the more reactive alkyl iodide in situ.
Solvent
Switch from Acetone/ACN to DMF/DMSO
Polar aprotic solvents enhance the nucleophilicity of the phenoxide.
Problem Area 2: Poor Selectivity & Side Product Formation
Q3: My crude NMR spectrum is complex, suggesting I've formed multiple products. How do I identify them and, more importantly, how do I favor O-alkylation?
A3: This is the most common and challenging aspect of this synthesis. The complex spectrum likely contains the desired O-alkylated product, the undesired N-alkylated isomer, and potentially the N,O-dialkylated byproduct.
Identification: The key difference in the ¹H NMR will be the chemical shifts of the protons adjacent to the newly formed bond. For the desired O-alkylated product, you will see a triplet around 4.0-4.2 ppm corresponding to the -O-CH₂ - group. For the N-alkylated isomer, the -N-CH₂ - protons will appear further upfield, typically around 3.1-3.4 ppm. The NH proton will also show a characteristic shift.
Improving O-Alkylation Selectivity: The key is to maximize the nucleophilicity of the oxygen while minimizing that of the nitrogen.
Base Selection: Using a base like K₂CO₃ or NaH preferentially deprotonates the more acidic phenol (pKa ≈ 10) over the aniline (pKa ≈ 30 for the N-H proton), creating the highly nucleophilic phenoxide. The neutral amine is a much weaker nucleophile than the phenoxide, which inherently favors O-alkylation.[3]
Temperature Control: N-alkylation often has a higher activation energy. Running the reaction at the lowest temperature that allows for a reasonable rate of O-alkylation can significantly suppress the formation of the N-alkylated byproduct. Avoid excessive heating.
Advanced Strategy: Amine Protection: For the highest selectivity, a protection-alkylation-deprotection strategy can be employed. The amino group can be temporarily protected, for example, by forming an imine with benzaldehyde.[4][9] The phenol is then alkylated, and the protecting group is subsequently removed by hydrolysis. While this adds steps, it can be the most robust method for obtaining a clean product.[10]
Caption: Decision workflow for improving O-alkylation selectivity.
Problem Area 3: Purification Challenges
Q4: I'm finding it very difficult to separate the desired product from one of the major byproducts using silica gel column chromatography.
A4: This is a common outcome when N-alkylation occurs, as the polarity of the O- and N-alkylated isomers can be very similar.
Optimize Your Eluent System: Don't rely on a single solvent system. Systematically screen different solvent mixtures using TLC. Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity with ethyl acetate or dichloromethane. Sometimes, adding a small amount (~1%) of triethylamine to the eluent can sharpen the spots of basic compounds like anilines and improve separation.
Consider Alternative Stationary Phases: If silica gel fails, other options are available.
Alumina (basic or neutral): Can offer different selectivity for basic compounds.
Reverse-Phase Chromatography (C18): Separates compounds based on hydrophobicity rather than polarity. The desired product, being an ether, might be slightly more non-polar than the N-alkylated isomer (which retains a free -OH group) and elute later.
Recrystallization: If your crude product is a solid and contains a significant amount of the desired compound, recrystallization can be an excellent and scalable purification method.[11] Screen various solvents (e.g., ethanol/water, isopropanol, hexanes/ethyl acetate) to find a system where the desired product is soluble when hot but sparingly soluble when cold, while the impurities remain in solution.
Frequently Asked Questions (FAQs)
Q: What is the detailed mechanism for the Williamson ether synthesis?
A: The reaction follows a bimolecular nucleophilic substitution (SN2) pathway. First, a base removes the acidic proton from the phenolic hydroxyl group to form a nucleophilic phenoxide ion. This phenoxide then performs a backside attack on the primary carbon of 1-bromo-3-methoxypropane, displacing the bromide leaving group in a single, concerted step.[1]
Q: What are the critical safety precautions for this reaction?
A: 2-amino-4-bromophenol is toxic and a suspected mutagen. 1-bromo-3-methoxypropane is a lachrymator and irritant. Solvents like DMF are reproductive toxins. Always perform this reaction in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. If using sodium hydride (NaH), be aware that it is a highly flammable solid that reacts violently with water to produce hydrogen gas.
Q: How should I monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and an appropriate eluent (e.g., 3:1 Hexanes:Ethyl Acetate). Spot the starting material, the alkylating agent, and the reaction mixture. The product should have an Rf value that is typically higher (less polar) than the starting aminophenol. The disappearance of the starting material spot is a good indicator of reaction completion.
Appendix: Detailed Experimental Protocol
This protocol is a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-4-bromophenol (1.0 eq) and anhydrous DMF.
Add the finely powdered, anhydrous potassium carbonate (2.5 eq) to the solution with vigorous stirring.
Add 1-bromo-3-methoxypropane (1.2 eq) dropwise to the suspension at room temperature.
Heat the reaction mixture to 60-70 °C and maintain with stirring for 12-18 hours. Monitor the reaction progress by TLC.
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.
Combine the organic layers and wash twice with water, then once with brine to remove residual DMF.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent of hexanes and ethyl acetate to isolate the pure 5-Bromo-2-(3-methoxypropoxy)aniline.
Technical Support Center: Troubleshooting Substituted Aniline Synthesis
Welcome to the Technical Support Center for advanced organic synthesis. This guide is engineered for researchers, scientists, and drug development professionals dealing with the complex side reactions inherent in the syn...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for advanced organic synthesis. This guide is engineered for researchers, scientists, and drug development professionals dealing with the complex side reactions inherent in the synthesis of substituted anilines.
Substituted anilines are critical building blocks for pharmaceuticals, agrochemicals, and materials. However, their synthesis—whether via the reduction of nitroarenes or the cross-coupling of aryl halides (Buchwald-Hartwig amination)—is frequently plagued by chemoselectivity issues. This guide provides mechanistic insights, actionable troubleshooting FAQs, and self-validating protocols to help you suppress side reactions and maximize yield.
Module 1: Catalytic Hydrogenation of Halonitrobenzenes (Nitro Reduction)
The reduction of halonitrobenzenes is notoriously difficult to control. The goal is to reduce the nitro group (-NO₂) to an amine (-NH₂) without cleaving the carbon-halogen (C-X) bond or stalling at reactive intermediates.
FAQ & Troubleshooting
Q1: Why am I observing significant hydrodehalogenation (loss of the halogen atom) when using standard Pd/C or Pt/C catalysts?A: Hydrodehalogenation is a competing side reaction driven by the oxidative addition of the C-X bond to the highly active metal center, followed by hydrogenolysis. This is especially prevalent with iodo- and bromo-substituents due to their lower bond dissociation energies[1].
Mechanistic Solution: You must selectively poison the catalyst to reduce its activity toward the C-X bond while maintaining its ability to reduce the N-O bond. Switching to a sulfided platinum on carbon catalyst (Pt(S)/C) effectively suppresses hydrodehalogenation, even for sensitive iodo-substituents[1]. Alternatively, employing bimetallic nanoparticles, such as RhCu in hollow carbon spheres, utilizes the electronic interaction between Rh and Cu to inhibit C-Cl bond cleavage while preserving high nitro reduction activity[2].
Q2: My reaction mixture turns deep orange/red during workup, and LC-MS shows masses corresponding to azoxy and azo dimers. How do I prevent this?A: You are observing the base-catalyzed condensation of reactive intermediates. According to the Haber mechanism of nitro reduction, the reaction proceeds via nitroso (-NO) and hydroxylamine (-NHOH) intermediates. The reduction of the hydroxylamine to the final aniline is the rate-limiting step. If hydroxylamine accumulates, it acts as a nucleophile and rapidly condenses with the highly electrophilic nitrosoarene to form an azoxy dimer, which can further reduce to azo and hydrazo compounds[1][3].
Mechanistic Solution: Avoid basic conditions, which accelerate this condensation[1]. Ensure your reaction runs to absolute completion before exposing it to air; if the rate-limiting hydroxylamine reduction is incomplete, the remaining intermediates will spontaneously dimerize upon workup.
Haber mechanism showing the main pathway (green/blue) and dimer side reactions (red).
Protocol 1: Chemoselective Hydrogenation of Halonitrobenzenes
This is a self-validating protocol designed to prevent both dehalogenation and dimer accumulation.
Catalyst Preparation: Under an argon atmosphere, charge a dried reaction vessel with 0.1 mol% Pt(S)/C[1]. Validation Check: Ensure the catalyst is fully wetted with the reaction solvent (e.g., THF) before introducing the substrate to prevent spontaneous ignition and ensure uniform dispersion.
Reaction Setup: Add the halonitrobenzene substrate. Purge the vessel with H₂ gas three times, then pressurize to 3 bar H₂ and heat to 37 °C[1].
In-Process Monitoring (Critical): At the 2-hour mark, extract a 50 µL aliquot, dilute, and analyze via HPLC.
Causality Checkpoint: Look specifically for the hydroxylamine intermediate peak. If the hydroxylamine peak constitutes >1% of the mixture, do not stop the reaction . Stopping early is the primary cause of azoxy/azo dimer formation during workup.
Quench and Isolation: Once HPLC confirms hydroxylamine is <0.5% and aniline is maximized, vent the H₂ gas, purge thoroughly with N₂, and filter the mixture through a pad of Celite to remove the catalyst.
Module 2: Buchwald-Hartwig Amination
The palladium-catalyzed C-N cross-coupling of aryl halides with amines is a powerful tool, but it is highly sensitive to steric and electronic factors, frequently leading to off-cycle side reactions.
FAQ & Troubleshooting
Q3: I am attempting a C-N coupling with a secondary amine, but my primary product is the protodehalogenated arene (Ar-H) instead of the desired aniline. Why?A: Protodehalogenation is the main competing side-reaction in Buchwald-Hartwig aminations[4]. It occurs when the Pd(II)-aryl-amine intermediate undergoes β-hydride elimination (if the amine or solvent possesses accessible aliphatic hydrogens) rather than the desired reductive elimination[5]. The resulting Pd(II)-aryl-hydride complex rapidly undergoes reductive elimination to yield the dead-end Ar-H byproduct.
Mechanistic Solution: This is a kinetic issue caused by slow reductive elimination. You must force the reaction down the desired pathway by using sterically demanding, electron-rich biaryl phosphine ligands (e.g., BrettPhos or tBuXPhos)[5]. The extreme bulk of these ligands decreases the coordination number of the Pd center and physically forces the aryl and amine groups into a tight "bite angle," drastically accelerating C-N reductive elimination before β-hydride elimination can occur.
Q4: How can I scale up my Buchwald-Hartwig amination while minimizing side-product formation and catalyst degradation?A: Batch processes for complex cross-couplings often suffer from poor mixing and extended residence times at high temperatures, which exacerbates protodehalogenation and catalyst deactivation.
Mechanistic Solution: Transition the reaction to a continuous flow reactor. Flow chemistry provides superior mass and heat transfer, allowing for precise control over residence time. By reducing the time the reagents spend at high temperatures (e.g., a residence time of ~24 minutes), continuous flow kinetically suppresses the slower protodehalogenation pathway, reducing this specific by-product from up to 6% in batch to less than 1% in flow[4][6].
Buchwald-Hartwig catalytic cycle highlighting the protodehalogenation off-cycle pathway.
Protocol 2: High-Throughput Experimentation (HTE) for Buchwald-Hartwig Optimization
Because base and ligand selection are highly substrate-dependent, HTE is the industry standard for identifying conditions that suppress side reactions[5].
Matrix Design: Prepare a 24-well or 96-well microreactor block. Design a matrix testing 4 bulky ligands (e.g., XPhos, tBuXPhos, BrettPhos, RuPhos) against 3 bases (Cs₂CO₃, NaOtBu, K₃PO₄) and 2 solvents (1,4-Dioxane, Toluene)[5].
Dosing & Pre-activation: Dispense the Pd precursor (e.g., Pd₂(dba)₃) and ligands into the wells. Validation Check: Heat gently to 40 °C for 15 minutes. A color shift to deep red/purple indicates the successful formation of the active Pd(0)Lₙ complex. If the solution turns black (Pd black precipitation), the ligand failed to coordinate.
Reaction: Add the aryl halide, amine, and base. Seal the block under inert gas and heat to 100 °C for 2 hours[5].
LC-MS Analysis (Self-Validation): Quench with acetonitrile and analyze the crude mixtures via LC-MS.
Causality Checkpoint: Do not just look for the product mass. Explicitly calculate the ratio of the target aniline mass [M+H]+ to the protodehalogenated mass [Ar-H+H]+. Select the catalytic system where the [Ar-H+H]+ signal is suppressed to <1%[5].
Quantitative Data Summaries
Table 1: Side-Product Profiling in Nitro Reduction
stability of the methoxypropoxy ether linkage under reaction conditions
Welcome to the technical support center for the 2-methoxy-2-propyl (MOP) ether protecting group. This guide is designed for researchers, chemists, and drug development professionals who utilize the MOP group for alcohol...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the 2-methoxy-2-propyl (MOP) ether protecting group. This guide is designed for researchers, chemists, and drug development professionals who utilize the MOP group for alcohol protection in multi-step organic synthesis. Here, we provide in-depth, field-proven insights into the stability of the MOP ether linkage under a variety of reaction conditions, complete with troubleshooting guides, FAQs, and detailed experimental protocols.
Core Principles of the MOP Protecting Group
The 2-methoxy-2-propyl (MOP) group is an acetal-type protecting group used for hydroxyl functionalities. It is typically installed via the acid-catalyzed addition of 2-methoxypropene to an alcohol.[1] Its popularity stems from a distinct stability profile: it is robust under basic, nucleophilic, and reductive conditions but can be readily cleaved under mild acidic conditions.[1][2] This characteristic makes the MOP group an excellent tool for orthogonal synthesis strategies, where multiple protecting groups must be removed selectively.[1]
General Stability Profile
The following table summarizes the stability of the MOP ether linkage compared to other common alcohol protecting groups under various standard reaction conditions.
Condition Type
Reagents / Environment
MOP Stability
MOM Stability
TBS Stability
Bn Stability
Comments
Strongly Basic
NaOH, KOH, NaH, t-BuOK
Stable
Stable
Stable
Stable
MOP ethers are highly stable in the presence of strong bases.[1][2]
Organometallic
R-MgX, R-Li, R₂CuLi
Stable
Stable
Stable
Stable
Stable to common organometallic reagents at low to ambient temperatures.[2][3]
Protic Acids (Mild)
PPTS, AcOH, TsOH (cat.)
Labile
Labile
Labile
Stable
This is the primary method for MOP deprotection.[1]
Protic Acids (Strong)
HCl, H₂SO₄, TFA
Labile
Labile
Labile
Stable
Cleavage is rapid and efficient.
Lewis Acids
BF₃·OEt₂, TiCl₄, ZnCl₂
Variable / Labile
Variable / Labile
Labile
Stable
Lability depends on the strength of the Lewis acid and reaction conditions.
Reductive (Hydride)
NaBH₄, LiAlH₄
Stable
Stable
Stable
Stable
Stable to standard hydride reducing agents.
Reductive (Hydrogenolysis)
H₂, Pd/C
Stable
Stable
Stable
Labile
MOP group is orthogonal to benzyl (Bn) ether deprotection.[1]
Oxidative
PCC, DMP, Swern, MnO₂
Stable
Stable
Stable
Variable
Generally stable to common oxidation conditions.[2][3]
Fluoride Ion
TBAF, HF·Pyridine
Stable
Stable
Labile
Stable
MOP group is orthogonal to silyl (e.g., TBS) ether deprotection.[1]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific issues that may arise during synthesis, providing insights into their chemical causes and offering actionable solutions.
Issue 1: My MOP group was cleaved unexpectedly during an aqueous workup.
Possible Cause: The workup solution was inadvertently acidic. Acetal linkages are highly sensitive to acid, and even trace amounts of acid in the aqueous phase (e.g., from quenching a reaction that used an acid catalyst or from dissolved CO₂) can be sufficient to cause partial or complete deprotection, especially with extended exposure.
Recommended Action:
Neutralize Before Workup: Before performing an aqueous extraction, ensure the reaction mixture is neutralized or slightly basic by washing with a solution like saturated sodium bicarbonate (NaHCO₃).
Minimize Contact Time: Perform the aqueous extraction swiftly and proceed to drying and solvent removal to minimize the contact time between the MOP-protected compound and the aqueous phase.
Use a Buffered Wash: If the compound is sensitive, consider using a buffered aqueous solution (e.g., phosphate buffer, pH 7-8) for the workup.
Issue 2: I'm attempting a Lewis acid-catalyzed reaction, but I'm seeing significant MOP deprotection.
Possible Cause: Strong Lewis acids can effectively catalyze acetal cleavage.[4][5] The Lewis acid coordinates to one of the ether oxygens in the MOP group, activating the C-O bond towards cleavage, similar to protonation by a Brønsted acid.
Recommended Action:
Lower the Temperature: Perform the reaction at a significantly lower temperature (e.g., -78 °C to 0 °C) to disfavor the deprotection pathway, which typically has a higher activation energy than the desired reaction.
Use a Milder Lewis Acid: If the reaction allows, substitute the strong Lewis acid (e.g., TiCl₄, AlCl₃) with a milder alternative (e.g., ZnCl₂, MgBr₂·OEt₂).
Change Protecting Group Strategy: If the desired reaction requires a strong Lewis acid, the MOP group may not be suitable. Consider switching to a more Lewis acid-stable protecting group, such as a benzyl (Bn) ether.
Issue 3: My reaction with t-BuLi is giving low yields, and I suspect the MOP group is unstable.
Possible Cause: While MOP ethers are generally stable to strong bases, including alkyllithiums, the commercial quality of the organometallic reagent can be a factor.[2][3] Older or improperly stored t-BuLi can contain impurities (like lithium alkoxides) that may affect the reaction. Furthermore, extremely harsh conditions (e.g., prolonged heating) can eventually lead to degradation pathways.
Recommended Action:
Use Freshly Titrated Reagents: Ensure the molarity of your organolithium reagent is accurately known by performing a titration before use.
Maintain Low Temperatures: Conduct the reaction at low temperatures (typically -78 °C) to ensure the rate of deprotonation or addition is much faster than any potential side reactions involving the protecting group.
Ensure Anhydrous Conditions: Organometallic reagents react violently with protic sources. Ensure all glassware is flame- or oven-dried and all solvents are rigorously anhydrous.
Issue 4: I need to remove the MOP group, but standard conditions (e.g., TFA) are too harsh for other functional groups in my molecule.
Possible Cause: Strong acids like trifluoroacetic acid (TFA) can cleave many other acid-sensitive groups (e.g., Boc, TBS) or cause unwanted side reactions. The MOP group's high acid sensitivity is an advantage here, as it allows for deprotection under much milder conditions.
Recommended Action:
Use Catalytic Pyridinium p-Toluenesulfonate (PPTS): PPTS is a mild and effective catalyst for MOP cleavage. A typical condition is a catalytic amount of PPTS in an alcohol solvent like methanol or ethanol at room temperature.[1]
Aqueous Acetic Acid: A mixture of acetic acid, THF, and water (e.g., 3:1:1) provides a mildly acidic environment sufficient to cleave the MOP group without affecting more robust protecting groups.[2]
Solid-Supported Acids: Use of a solid-supported acid catalyst, such as silica-supported sodium hydrogen sulfate, can provide a mild and easily separable reagent for deprotection.[6]
Visualization of Key Mechanisms & Workflows
Mechanism of Acid-Catalyzed MOP Deprotection
The cleavage of a MOP ether proceeds via a standard acetal hydrolysis mechanism, which involves the formation of a resonance-stabilized oxocarbenium ion intermediate.
Caption: Mechanism of acid-catalyzed MOP ether cleavage.
Orthogonal Deprotection Strategy Workflow
Choosing the correct deprotection sequence is critical when multiple protecting groups are present. This workflow helps in deciding the appropriate reagents.
Caption: Decision workflow for orthogonal deprotection strategies.
Frequently Asked Questions (FAQs)
Q1: What exactly is a methoxypropoxy (MOP) ether linkage?
A1: A methoxypropoxy ether is a type of acetal formed by reacting an alcohol with 2-methoxypropene. The resulting structure is R-O-C(CH₃)₂OCH₃. It serves as a protecting group for the alcohol (R-OH), masking its reactivity.[1]
Q2: Under what general conditions is the MOP group most stable?
A2: The MOP group is exceptionally stable under non-acidic conditions. This includes strongly basic media (e.g., NaOH, NaH, organolithiums), reactions with most nucleophiles, catalytic hydrogenation, and many oxidizing conditions.[1][2][3]
Q3: What are the mildest and most reliable methods for cleaving a MOP ether?
A3: The most common and reliable mild method is using a catalytic amount of a weak acid. Pyridinium p-toluenesulfonate (PPTS) in methanol at room temperature is a highly effective and selective method.[1] Alternatively, an aqueous acetic acid solution can be used.[2]
Q4: How does the stability of MOP compare to a methoxymethyl (MOM) ether?
A4: Both MOP and MOM are acetal-type protecting groups that are stable to base and labile to acid. The MOP group is generally considered more acid-labile than the MOM group due to the formation of a more stable tertiary oxocarbenium ion intermediate upon cleavage, as compared to the secondary one from a MOM ether. This allows the MOP group to be removed under even milder acidic conditions than those typically required for MOM cleavage.
Q5: Can I selectively deprotect a MOP group in the presence of a silyl ether like TBS?
A5: Yes, this is a key advantage of the MOP group. You can selectively cleave the MOP ether with a mild acid (like PPTS) while the TBS ether remains intact. Conversely, you can cleave the TBS ether with a fluoride source (like TBAF) while the MOP group remains, demonstrating perfect orthogonality.[1]
Key Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using the MOP group
This protocol describes the protection of benzyl alcohol as a representative primary alcohol.
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq) and anhydrous dichloromethane (to make a ~0.5 M solution).
Add 2-methoxypropene (1.5 eq) to the solution with stirring.
Add the catalyst, PPTS (0.05 eq), to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting alcohol is fully consumed (typically 1-4 hours).
Upon completion, quench the reaction by adding a small amount of triethylamine (Et₃N) or by washing with saturated NaHCO₃ solution.
Extract the mixture with dichloromethane (3x volume), combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Mild Deprotection of a MOP Ether
This protocol describes the selective cleavage of a MOP ether using catalytic PPTS.
Materials:
MOP-protected alcohol (1.0 eq)
Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)
Methanol (MeOH)
Procedure:
Dissolve the MOP-protected compound (1.0 eq) in methanol (to make a ~0.2 M solution) in a round-bottom flask.
Add PPTS (0.1 eq) to the solution.
Stir the mixture at room temperature. Monitor the deprotection by TLC until the starting material is no longer visible (typically 2-8 hours).
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alcohol.
Purify by column chromatography if necessary.
References
German Chemical Society. (n.d.). Acetals as protecting groups. Retrieved from [Link]
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]
Clutch Prep. (n.d.). Acetal Protecting Group Explained. Retrieved from [Link]
Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
Farmer, S. (2019, May 10). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. Retrieved from [Link]
Westin, J. (n.d.). Cleavage of Ethers. Organic Chemistry - Jack Westin. Retrieved from [Link]
Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]
Kvasnica, M., et al. (2018). MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. ACS Omega, 3(7), 8135–8144. [Link]
Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
Kvasnica, M., et al. (2018). MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. Figshare. [Link]
ResearchGate. (n.d.). Protective Groups In Organic Synthesis | Request PDF. Retrieved from [Link]
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
ResearchGate. (n.d.). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters | Request PDF. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Protective Groups In Organic Synthesis. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
Das, B., et al. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101–7103. [Link]
MDPI. (2001, November 30). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Retrieved from [Link]
Beilstein Journals. (2019, March 21). Tuning the stability of alkoxyisopropyl protection groups. Retrieved from [Link]
ResearchGate. (n.d.). MOP Protection of Selected Substrates. Retrieved from [Link]
ResearchGate. (n.d.). The stability of 25%MoP for thioetherification. Retrieved from [Link]
Technical Support Center: Workup & Troubleshooting for 5-Bromo-2-(3-methoxypropoxy)aniline
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 5-Bromo-2-(3-methoxypropoxy)aniline .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 5-Bromo-2-(3-methoxypropoxy)aniline . Because this molecule is a polyfunctional building block—featuring a basic primary amine, an electrophilic aryl bromide, and an amphiphilic aliphatic ether—it presents unique challenges during reaction workup and purification.
This guide provides field-proven protocols, mechanistic troubleshooting, and self-validating workflows to ensure high-yield isolation of your target compounds.
Understanding the Molecule: Physicochemical Properties
The structural features of 5-Bromo-2-(3-methoxypropoxy)aniline dictate its behavior during liquid-liquid extraction and chromatography. Understanding the causality behind these properties is the first step in designing a robust workup system.
Can be reversibly protonated by dilute acids (e.g., 1M HCl) to form water-soluble ammonium salts[1]. Prone to streaking on acidic silica gel.
Aryl Bromide (-Br)
Electrophilic / Reducible
Stable to standard aqueous workups but highly sensitive to prolonged exposure to active Pd(0) species, which can cause hydrodehalogenation (debromination).
3-Methoxypropoxy
Aliphatic Ether
Stable to dilute aqueous acids/bases. The alkoxy chain imparts amphiphilic (surfactant-like) character, significantly increasing the risk of emulsions during biphasic extractions.
Workup Decision Workflow
The following diagram illustrates the logical decision tree for processing crude reaction mixtures containing 5-Bromo-2-(3-methoxypropoxy)aniline.
Figure 1: Decision tree for the liquid-liquid extraction and workup of 5-Bromo-2-(3-methoxypropoxy)aniline.
Standard Operating Protocols
Protocol A: Removal of Unreacted Aniline via Acidic Extraction
Use this protocol when 5-Bromo-2-(3-methoxypropoxy)aniline is used as a nucleophile (e.g., in amide couplings) and excess starting material must be removed.
Dilution: Dilute the crude reaction mixture with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) to a concentration of ~0.1 M.
Acidic Wash: Transfer to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously, venting frequently[1].
Phase Separation: Allow the layers to separate. The basic aniline is protonated to form a water-soluble anilinium salt, partitioning into the aqueous layer[1]. Drain the aqueous layer.
Validation (Self-Validating Step): Spot the organic layer on a TLC plate alongside a pure reference standard of 5-Bromo-2-(3-methoxypropoxy)aniline. Visualize with UV and Ninhydrin stain. The absence of the characteristic primary amine spot confirms successful removal.
Neutralization: Wash the organic layer with saturated NaHCO₃, followed by brine, and dry over anhydrous Na₂SO₄.
Protocol B: Workup for Palladium-Catalyzed Reactions (e.g., Buchwald-Hartwig)
Use this protocol when the aryl bromide moiety is reacted via Pd-catalysis. Immediate removal of the catalyst is critical to prevent debromination.
Quenching: Cool the reaction vessel to room temperature immediately upon completion.
Celite Filtration: Filter the crude mixture through a tightly packed pad of Celite to remove Pd black and insoluble inorganic bases (e.g., Cs₂CO₃ or NaOt-Bu)[2]. Rinse the pad thoroughly with EtOAc.
Extraction: Transfer the filtrate to a separatory funnel. Wash with water, then with saturated brine to remove highly polar byproducts[2].
Concentration: Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure. Proceed to column chromatography.
Troubleshooting Guides & FAQs
Q1: During the Buchwald-Hartwig amination workup, I am seeing significant debromination of the starting material. How do I prevent this?A1: Debromination (hydrodehalogenation) occurs via a competing β-hydride elimination pathway or prolonged exposure to active Pd(0) species during the cooling/workup phase.
Solution: Ensure rigorous deoxygenation using standard Schlenk techniques during the reaction[3]. Upon completion, quench the reaction promptly and perform the Celite Filtration (Protocol B) immediately. Removing the heterogeneous Pd particulates halts further side reactions before liquid-liquid extraction.
Q2: My target product is acid-sensitive. How can I remove the unreacted 5-Bromo-2-(3-methoxypropoxy)aniline without using 1M HCl?A2: If your product degrades in 1M HCl, replace the acid wash with a 10% Copper(II) Sulfate (CuSO₄) wash [1].
Causality: The Cu²⁺ ions form a water-soluble coordination complex with the primary amine of the aniline. This pulls the aniline into the aqueous phase (often turning it a deep blue/green) without lowering the pH to destructive levels[1].
Q3: I am experiencing severe emulsions during the aqueous extraction. Why is this happening and how do I fix it?A3: The 3-methoxypropoxy chain gives the molecule amphiphilic properties. When the amine is protonated, the molecule acts like a surfactant, lowering interfacial tension and stabilizing emulsions.
Table 2: Troubleshooting Emulsions in Aniline Extractions
Intervention
Mechanism of Action
Best Used When...
Brine (Sat. NaCl) Wash
Increases the ionic strength of the aqueous layer, reducing the solubility of organics in water and forcing phase separation[4].
Mild to moderate emulsions occur during acid/base washes.
Celite Filtration
Removes fine insoluble particulates (e.g., Pd black, salts) that accumulate at the biphasic interface and physically stabilize the emulsion.
Emulsion is accompanied by a dark or cloudy suspension.
Solvent Dilution
Decreases the concentration of the amphiphilic 3-methoxypropoxy species at the interface.
The organic layer is highly concentrated or viscous.
Q4: Can the 3-methoxypropoxy ether linkage be cleaved during an acidic workup?A4: No. Dilute aqueous acids (like 1M HCl or 5% citric acid) at room temperature will not cleave aliphatic ethers. Ether cleavage requires harsh Lewis acids (e.g., BBr₃) or concentrated hydrohalic acids (e.g., 48% HBr) at elevated temperatures. Your ether linkage is safe under standard extraction conditions.
Q5: Why is my aniline derivative streaking on the silica gel column after workup?A5: Anilines are basic and interact strongly through hydrogen bonding and acid-base interactions with the acidic silanol groups on standard silica gel.
Solution: Add a basic modifier (0.1% to 1% triethylamine or pyridine) to your eluent system. This neutralizes the acidic sites on the silica gel, preventing streaking and improving separation resolution[1].
References
Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Environmental Protection Agency (EPA).[Link]
Liquid−Liquid Extraction of Low-Concentration Aniline from Aqueous Solutions with Salts. ACS Publications.[Link]
Part 1: The Mechanistic Challenge - Why Anilines Retain Palladium
Technical Support Center: Advanced Palladium Catalyst Removal from Aniline & Amine Intermediates Welcome to the Application Scientist Support Hub. As drug development professionals, you know that palladium-catalyzed C-N...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Advanced Palladium Catalyst Removal from Aniline & Amine Intermediates
Welcome to the Application Scientist Support Hub.
As drug development professionals, you know that palladium-catalyzed C-N cross-coupling (e.g., Buchwald-Hartwig amination) is a cornerstone of modern pharmaceutical synthesis. However, isolating the resulting aniline products from residual palladium is notoriously difficult. Regulatory agencies (such as ICH Q3D) mandate strict limits for residual palladium in Active Pharmaceutical Ingredients (APIs), typically requiring levels to be <10 ppm.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your aniline products meet regulatory standards without sacrificing yield.
Q: I am using standard silica gel and activated carbon, but my palladium levels are stuck at >150 ppm. Why is simple filtration failing?
A: The failure of simple physical adsorbents (like unfunctionalized silica or basic charcoal) is a direct result of the chelation effect[1]. Anilines and other amine derivatives possess a lone pair of electrons on the nitrogen atom, which acts as a strong Lewis base. This nitrogen coordinates tightly to the empty d-orbitals of residual Palladium (particularly Pd(II) species), forming a highly stable, soluble thermodynamic sink[2].
Physical adsorption relies on weak van der Waals forces, which are insufficient to break the strong Pd-N coordinate covalent bond. To successfully remove the metal, you must employ chemisorption . You need a functionalized scavenger containing "soft" Lewis bases (e.g., thiols, thioureas, or isocyanides) that possess a higher binding affinity for the "soft" Lewis acid (Palladium) than your aniline product[3].
Caption: Logical relationship of competitive chemisorption overcoming the Pd-Aniline chelation effect.
Part 2: Troubleshooting Guide & FAQs
Q: How do I choose the right functionalized scavenger for my specific aniline intermediate?
A: Scavenger selection must be dictated by the oxidation state of the palladium and the steric/electronic nature of your product.
Silica-Thiol (Si-Thiol): The industry workhorse. Sulfur has a high affinity for platinum group metals, making this broadly effective for both Pd(0) and Pd(II) species[3].
Silica-Thiourea (Si-Thiourea) / Polymer-bound TMT: Excellent for highly polar solvents or when dealing with highly basic anilines. Trimercaptotriazine (TMT) resins have shown superior selectivity for Pd over organic products in complex mixtures[3].
Isocyanide Scavengers: Particularly effective for heavily adorned anilines with multiple coordinating functional groups where traditional thiols fail. Isocyanides can penetrate the coordination sphere of tightly bound Pd-aniline complexes resulting from Buchwald-Hartwig aminations[4].
Q: I am experiencing significant product loss (>15%) during the scavenging step. How can I minimize this?
A: Product loss during scavenging is usually caused by non-specific binding to the silica or polymer backbone. To build a self-validating system, do not blindly add scavenger by weight percentage. Instead:
Quantify First: Always perform an initial ICP-MS on the crude mixture to determine the exact molar amount of Pd present.
Optimize Equivalents: Use exactly 3 to 5 molar equivalents of the scavenger functional group relative to the Pd content, rather than arbitrary weight percentages[1].
Solvent Polarity: If using a silica-based scavenger, non-specific binding of polar anilines to the silanol groups can occur. Adding a slightly more polar solvent (e.g., 5-10% methanol or THF in your primary solvent) can outcompete the product for these silanol sites without disrupting the Pd-Sulfur chemisorption[5].
Part 3: Quantitative Data & Scavenger Selection Matrix
The following table summarizes the typical performance of various purification methods when applied to aniline/amine products.
Highly basic amines; excellent chemical stability[3].
Isocyanide Resins
Ligand Displacement
4000
< 10
Heavily adorned, multi-heteroatom anilines from Buchwald-Hartwig[4].
Part 4: Step-by-Step Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocol represents a self-validating workflow for batch slurry scavenging.
Protocol A: Batch Slurry Scavenging using Silica-Thiol (Si-Thiol)
Causality Note: This protocol relies on thermodynamic displacement. The mixture must be heated to provide the activation energy required to break the existing Pd-Aniline coordinate bonds, allowing the stronger Pd-Thiol bonds to form.
Baseline Quantification: Sample the crude reaction mixture and analyze via ICP-MS to determine the baseline Palladium concentration (ppm). Calculate the absolute moles of Pd.
Dissolution: Dissolve the crude aniline product in a suitable organic solvent (e.g., Toluene, THF, or Dichloromethane) at a concentration of 0.1 M to 0.2 M. If the aniline is highly polar, add 5% Methanol to prevent non-specific binding to the silica backbone.
Scavenger Addition: Add 4 to 5 molar equivalents of Silica-Thiol (Si-Thiol) scavenger relative to the calculated moles of Palladium[7].
Thermal Agitation: Stir the suspension vigorously at 40°C - 60°C for 4 to 12 hours[7]. Why heat? Elevated temperatures increase the off-rate of the aniline ligand from the Pd center, accelerating the scavenging kinetics.
Filtration & Washing: Filter the heterogeneous mixture through a pad of Celite to remove the solid-supported scavenger. Wash the filter cake with 2-3 column volumes of the reaction solvent to ensure complete recovery of the aniline product[1].
Concentration & Verification: Concentrate the filtrate under reduced pressure. Submit a sample of the isolated product for final ICP-MS analysis to validate that Pd levels are <10 ppm[1].
Caption: Standard experimental workflow for batch slurry palladium scavenging.
Part 5: Advanced Considerations for Scale-Up
Q: How do I handle large-scale batches where batch slurry filtration time becomes a bottleneck?
A: As you move from the bench to the pilot plant, filtering fine silica particles from a batch slurry can cause severe operational bottlenecks. The solution is Fixed-Bed Adsorption [8].
Instead of adding the scavenger directly to the reactor, pack a jacketed column with a macroporous polymer-bound scavenger (e.g., Polymer-Thiourea or Polymer-TMT). The crude aniline solution is continuously pumped through the heated column. This method eliminates the filtration step entirely, reduces solvent waste, and allows for real-time monitoring of the effluent. If the effluent Pd levels begin to rise, the column is simply swapped out, creating a continuous, scalable purification system[8].
comparative analysis of ether-substituted anilines in drug design
Comparative Analysis of Ether-Substituted Anilines in Drug Design: Methoxy, Ethoxy, and Trifluoromethoxy Moieties Introduction Ether-substituted anilines (alkoxyanilines) are foundational building blocks in medicinal che...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analysis of Ether-Substituted Anilines in Drug Design: Methoxy, Ethoxy, and Trifluoromethoxy Moieties
Introduction
Ether-substituted anilines (alkoxyanilines) are foundational building blocks in medicinal chemistry, frequently utilized to fine-tune the physicochemical and pharmacokinetic profiles of lead compounds. As a Senior Application Scientist, I often evaluate the strategic placement of methoxy (-OCH3), ethoxy (-OCH2CH3), and trifluoromethoxy (-OCF3) groups to optimize target affinity, membrane permeability, and metabolic stability. This guide provides an objective, data-driven comparison of these substituents, detailing the causality behind their structural effects and offering validated experimental workflows for their integration into drug discovery pipelines.
Physicochemical Profiling: The Causality of Substitution
The choice of an ether substituent on an aniline ring fundamentally alters the molecule's electronic distribution, steric bulk, and lipophilicity. Understanding these parameters is critical for rational drug design.
Methoxy (-OCH3): Acts as a strong electron-donating group (EDG) via resonance, enriching the electron density of the aniline ring. It is highly flexible, possesses low lipophilicity (π ≈ -0.02), and functions as a potent hydrogen-bond acceptor.
Ethoxy (-OCH2CH3): Provides increased steric bulk and moderate lipophilicity compared to the methoxy group. It is often employed to fill larger hydrophobic pockets within a receptor's active site while maintaining electron-donating properties.
Trifluoromethoxy (-OCF3): A unique bioisostere that is strongly electron-withdrawing due to the highly electronegative fluorine atoms. It boasts exceptional lipophilicity (π = 1.04) and imparts significant metabolic stability. The bulky, rigid nature of the -OCF3 group often restricts the conformational flexibility of the ligand, locking it into a specific bioactive pose.
Logical decision tree for selecting ether-substituted anilines based on physicochemical properties.
Comparative SAR Case Studies & Experimental Data
To objectively compare these moieties, we must examine their performance across diverse biological targets [1, 2, 3, 4].
Case Study 1: Cholinesterase Inhibitors (AChE vs. BChE)
In the development of cholinesterase inhibitors, the spatial flexibility of the ether substituent dictates enzyme selectivity. A study by demonstrated that 2-trifluoromethoxy anilides exhibit a preference for Acetylcholinesterase (AChE) with an IC50 of 36.05 µM. Conversely, the 2-methoxy counterparts are more potent against Butyrylcholinesterase (BChE) (IC50 = 22.23 µM) [1].
Causality: The heavier -OCF3 group generates greater steric hindrance and interacts with surrounding amino acid residues via fluorine interactions, stiffening the ligand-enzyme complex. The smaller, more flexible -OCH3 group allows for optimal accommodation within the distinct BChE active site.
Case Study 2: Mutant HRAS Inhibitors
When targeting oncogenic pathways, hydrogen bonding can be critical. identified 3-chloro-4-methoxyaniline derivatives as optimal probes for selectively killing HRAS-mutant cells [2].
Causality: The para-methoxy group acts as a crucial hydrogen-bond acceptor and electron donor. Removal of this specific moiety resulted in a 10-fold decrease in activity, validating its indispensable role in target engagement.
Case Study 3: AAA ATPase p97 Inhibitors
Electronic effects often override lipophilicity in specific binding pockets. In a study of p97 inhibitors by , C-5 substituted indoles (derived from substituted anilines) were compared [3]. The methoxy derivative (IC50 = 0.71 µM) significantly outperformed the trifluoromethoxy derivative (IC50 = 3.8 µM).
Causality: The p97 binding pocket favored the electron-rich π-system generated by the electron-donating -OCH3 group, whereas the strongly electron-depleting -OCF3 group weakened the essential π-stacking interactions with the protein.
Case Study 4: Antimalarial Scaffold Optimization
Modulating off-target effects is a primary application of ether substitutions. optimized an antimalarial scaffold by replacing a trifluoromethoxy group to reduce off-target 5-HT2c receptor affinity [4].
Causality: Small substituents or unsubstituted anilines drove high affinity to the 5-HT2c receptor (causing unwanted CNS effects). Bulky substituents like -OCF3 were required to maintain antiplasmodial potency while sterically clashing with the 5-HT2c binding site, thereby achieving the necessary selectivity window.
Quantitative Data Summary
The following table synthesizes the physicochemical parameters and experimental performance of these substituents based on the cited literature:
Substituent
Lipophilicity (π)
Electronic Effect
Flexibility
Example Target Preference
Optimal IC50
Key Mechanistic Role
-OCH3
-0.02
Electron-Donating
High
BChE / p97 / HRAS
0.71 µM (p97)
H-bond acceptor; enriches π-system
-OCH2CH3
~0.48
Electron-Donating
High
General Kinases
N/A
Fills larger hydrophobic pockets
-OCF3
1.04
Electron-Withdrawing
Low (Rigid)
AChE / Antimalarial
36.05 µM (AChE)
Steric rigidification; metabolic stability
Experimental Workflow: Synthesis and Validation of Alkoxyaniline Libraries
To systematically evaluate these substituents, a robust, self-validating parallel synthesis protocol is required. The following methodology details the generation of anilide libraries via amide coupling, incorporating internal quality controls.
Step-by-step experimental workflow for synthesizing and screening alkoxyaniline derivative libraries.
Reagent Preparation: Dispense 0.1 mmol of the target carboxylic acid into a 96-well reaction block. Add 0.12 mmol of HATU (coupling reagent) and 0.3 mmol of DIPEA (base) dissolved in 0.5 mL of anhydrous DMF.
Aniline Addition: Add 0.11 mmol of the respective ether-substituted aniline (e.g., 2-methoxyaniline, 2-trifluoromethoxyaniline) to each well. Causality: A slight excess of the aniline ensures complete consumption of the activated acid, simplifying downstream purification.
Reaction & Monitoring (Self-Validation): Seal the block and agitate at room temperature for 12 hours. Validation Step: Aliquot 5 µL from control wells (one -OCH3, one -OCF3) and analyze via LC-MS. The reaction is validated if >95% conversion to the product mass is observed, confirming that the differing nucleophilicities of the anilines (EDG vs. EWG) did not stall the coupling.
Purification: Remove DMF in vacuo. Reconstitute in DMSO and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Biochemical Assay (IC50 Determination): Transfer purified compounds to an assay plate. Perform a 10-point serial dilution (e.g., 100 µM to 1 nM). Run the target enzymatic assay (e.g., Ellman's assay for cholinesterases) in triplicate. Validation Step: Include a known reference inhibitor (e.g., Galantamine) and a DMSO vehicle control to validate the assay's dynamic range and reproducibility.
References
Kos, J., et al. "Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors." International Journal of Molecular Sciences, 2021.[Link]
Weïwer, M., et al. "Development of small-molecule probes that selectively kill cells induced to express mutant RAS." Bioorganic & Medicinal Chemistry Letters, 2012.[Link]
Alvarez, C., et al. "Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97." ACS Medicinal Chemistry Letters, 2015.[Link]
Calderón, F., et al. "A Divergent SAR Study Allows Optimization of a Potent 5-HT2c Inhibitor to a Promising Antimalarial Scaffold." ACS Medicinal Chemistry Letters, 2012.[Link]
Comparative
The Effect of Ether Chain Length on the Properties of Anilines: A Comprehensive Comparison Guide
Anilines functionalized with alkoxy (ether) chains represent a highly versatile class of organic compounds. The introduction of an ether linkage to the aromatic ring creates a fascinating physicochemical duality: the oxy...
Author: BenchChem Technical Support Team. Date: March 2026
Anilines functionalized with alkoxy (ether) chains represent a highly versatile class of organic compounds. The introduction of an ether linkage to the aromatic ring creates a fascinating physicochemical duality: the oxygen atom acts as a strong electron donor via resonance (+M effect), increasing the electron density of the ring, while the attached alkyl chain introduces tunable steric bulk and lipophilicity.
By systematically varying the ether chain length—from a simple methoxy group to extended hexoxy or decoxy chains—researchers can precisely engineer the electronic, biological, and materials properties of these molecules. This guide provides an objective, data-driven comparison of how ether chain length dictates the performance of alkoxyanilines across materials science, pharmacology, and liquid crystal engineering.
Physicochemical Profiling: The Baseline Metrics
The fundamental properties of alkoxyanilines are governed by the balance between electronic induction and aliphatic mass. The inductive electron-withdrawing effect (-I) of the oxygen slightly lowers the pKa compared to unsubstituted aniline, but this effect remains relatively constant regardless of the ether chain length. In contrast, the partition coefficient (logP) increases linearly with each additional methylene (–CH₂–) unit[1].
This linear increase in lipophilicity fundamentally alters the molecule's partitioning behavior, enhancing its solubility in organic solvents and its permeability across biological membranes.
Table 1: Physicochemical Impact of Ether Chain Length
Compound
Ether Chain Length
Approx. pKa
Approx. logP
Primary Application Domain
Aniline
None (H)
4.6
0.9
Baseline Precursor
o-Anisidine
Methoxy (C1)
4.5
1.2
Conducting Polymers
o-Phenetidine
Ethoxy (C2)
4.4
1.6
Pharmaceutical Intermediates
o-Butoxyaniline
Butoxy (C4)
4.4
2.6
Liquid Crystals / Surfactants
o-Hexoxyaniline
Hexoxy (C6)
4.4
3.6
Supramolecular Hydrogels
Materials Science: The Conductivity vs. Solubility Trade-off
When alkoxyanilines are oxidatively polymerized, they form conducting polymers analogous to polyaniline (PANI). However, the ether chain length introduces a profound trade-off between electrical conductivity and processability.
The Causality of Steric Hindrance:
In unsubstituted PANI, the polymer backbone is relatively coplanar, allowing extensive
π
-orbital overlap and high electrical conductivity (up to 100 S/cm)[2]. When a short methoxy group is introduced to form poly(o-methoxyaniline) (POMA), the mild steric hindrance slightly twists the backbone, reducing conductivity to ~10⁻¹ S/cm[3],[4].
As the chain length increases to ethoxy in poly(o-ethoxyaniline) (POEA), the conductivity drops further to ~10⁻⁴ S/cm[5]. The bulky ether chains force the adjacent benzenoid rings out of coplanarity, severely disrupting
π
-conjugation and impeding charge carrier (polaron) mobility. Conversely, these long, flexible lipophilic chains act as internal plasticizers, drastically improving the polymer's solubility in organic solvents compared to the intractable PANI.
Fig 1. Logical relationship between ether chain length, steric hindrance, and polymer properties.
Table 2: Poly(alkoxyaniline) Properties
Polymer Derivative
Monomer Chain
Conductivity (S/cm)
Organic Solubility
Backbone Coplanarity
Poly(aniline) (PANI)
None
10 – 100
Insoluble
High
Poly(o-methoxyaniline)
Methoxy (C1)
10⁻² – 10⁻¹
Moderate
Moderate
Poly(o-ethoxyaniline)
Ethoxy (C2)
10⁻⁴ – 10⁻³
Good
Low
Poly(o-butoxyaniline)
Butoxy (C4)
< 10⁻⁵
Excellent
Highly Twisted
Experimental Workflow: Oxidative Polymerization of Alkoxyanilines
Self-Validating System: The reaction is visually self-validating; the transition from a clear monomer solution to a dark green/blue-black dispersion confirms the successful formation of the conjugated emeraldine salt phase.
Monomer Preparation: Dissolve 0.1 mol of the chosen alkoxyaniline (e.g., o-anisidine) in 100 mL of 1.0 M HCl.
Thermal Control: Chill the solution in an ice bath to 0–5 °C to minimize exothermic side reactions and promote high molecular weight.
Oxidant Addition: Prepare an equimolar solution of ammonium persulfate (APS) in 50 mL of 1.0 M HCl. Add this dropwise to the monomer solution over 30 minutes under vigorous magnetic stirring.
Polymerization: Allow the reaction to proceed for 4–6 hours at 0–5 °C. Validation: The solution will progressively darken, eventually precipitating a dark green solid.
Purification: Filter the precipitate under vacuum. Wash sequentially with 1.0 M HCl (to remove unreacted monomer) and acetone (to remove low-molecular-weight oligomers) until the filtrate is colorless.
Drying: Dry the purified polymer powder under dynamic vacuum at 40 °C for 24 hours prior to four-probe conductivity measurements.
Biological and Pharmacological Implications
In drug development, the ether chain length of alkoxyaniline derivatives is a critical parameter for tuning pharmacokinetics and target binding.
In the metabolic activation of xenobiotics by Cytochrome P450 (CYP1A1/CYP1A2), the preeminent effect of the ether chain length governs the rate of substrate transformation (O-dealkylation) rather than the initial binding affinity to the enzyme[6]. Short chains (methoxy, ethoxy) are rapidly cleaved, whereas bulky chains exhibit slower turnover rates due to active site spatial constraints.
Furthermore, in the design of anticolorectal cancer agents, specific alkoxy chain lengths (such as the C3 propoxy chain) have been shown to optimize the balance between lipophilicity and target protein interaction, yielding superior antiproliferative activity[1]. In antimicrobial applications, long-chain 4-alkoxyanilines can self-assemble into supramolecular hydrogels, with their bioactivity showing strict alkyl chain length specificity[7].
Fig 2. CYP450-mediated O-dealkylation pathway of alkoxyanilines.
Liquid Crystal Engineering (Schiff Bases)
Alkoxyanilines are foundational building blocks for synthesizing Schiff base liquid crystals. The rigid aromatic core provides necessary optical anisotropy, while the flexible alkoxy chain dictates the thermodynamic stability of the mesophases[8].
The Causality of Phase Transitions: Short alkoxy chains (n=1-3) typically yield purely nematogenic liquid crystals due to strong rigid-core interactions and insufficient tail-tail van der Waals forces. As the chain length increases (n=4-10), the enhanced lateral attractive forces between the interdigitating alkyl chains overcome vibrational motions, driving the assembly into highly ordered smectic phases (SmA and SmC)[9].
Experimental Workflow: Synthesis of Alkoxyaniline Schiff Bases
Self-Validating System: Reaction completion is validated via Thin-Layer Chromatography (TLC), and mesophase formation is confirmed by the emergence of characteristic birefringence textures under a Polarized Optical Microscope (POM).
Condensation: In a round-bottom flask, dissolve equimolar amounts (10 mmol) of a 4-alkoxyaniline and a substituted benzaldehyde in 20 mL of absolute ethanol[8].
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine bond formation[8].
Reflux: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours. Validation: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the primary amine spot and the appearance of a new, UV-active spot indicates complete conversion.
Crystallization: Cool the mixture slowly to room temperature, then place in an ice bath to maximize precipitation[8].
Isolation: Filter the solid Schiff base and wash with cold ethanol. Recrystallize from an ethanol/chloroform mixture to achieve high purity[8].
Phase Analysis: Place a micro-sample on a glass slide and heat using a hot stage under a POM. Validation: The appearance of thread-like textures indicates a nematic phase, while focal-conic fan textures confirm a smectic phase[9].
A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-2-(3-methoxypropoxy)aniline Analogs as Putative Kinase Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of 5-Bromo-2-(3-methoxypropoxy)aniline analogs, a scaffold with significant potential in the development of targeted...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of 5-Bromo-2-(3-methoxypropoxy)aniline analogs, a scaffold with significant potential in the development of targeted therapeutics. While direct SAR studies on this specific parent compound are not extensively published, this document synthesizes data from structurally related aniline derivatives to build a predictive framework for its biological activity, particularly as kinase inhibitors. We will delve into the rationale behind the molecular design, propose a hypothetical SAR based on existing literature, and provide detailed experimental protocols for the synthesis and biological evaluation of these compounds.
Introduction: The Aniline Scaffold in Kinase Inhibitor Design
Aniline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates.[1] Their versatility allows for extensive structural modifications, leading to compounds with a wide array of biological activities, including potent anticancer and anti-inflammatory properties.[1] In the realm of oncology, the substituted aniline motif is a well-established pharmacophore in the design of small-molecule kinase inhibitors.[2][3] These inhibitors typically function by competing with ATP for binding to the kinase active site, thereby modulating cellular signaling pathways that are often dysregulated in cancer.[2]
The core aniline structure in these inhibitors frequently engages in crucial hydrogen bonding interactions with the "hinge" region of the kinase domain, a key determinant of binding affinity.[4] The substituents on the aniline ring then project into adjacent hydrophobic and solvent-exposed regions of the ATP-binding pocket, allowing for the fine-tuning of potency and selectivity.
The subject of this guide, 5-Bromo-2-(3-methoxypropoxy)aniline, presents an intriguing scaffold for a putative kinase inhibitor. The 5-bromo substituent can potentially occupy a hydrophobic pocket and may enhance binding affinity through halogen bonding. The 2-(3-methoxypropoxy) group is poised to interact with the solvent-front region or other nearby pockets, and its flexibility and hydrogen bond accepting capabilities could be leveraged to optimize target engagement.
To build a robust SAR model for 5-Bromo-2-(3-methoxypropoxy)aniline analogs, we will draw parallels from published studies on structurally similar kinase inhibitors. The following sections will dissect the potential contributions of the core aniline scaffold and its key substituents.
The Role of the Aniline Core and its Substituents
The aniline core is predicted to anchor the molecule within the ATP-binding site of a target kinase. The amino group is expected to form a critical hydrogen bond with the backbone of the hinge region, a common feature of many aniline-based kinase inhibitors.[4]
The 5-Bromo Substituent: Halogen atoms, particularly bromine and chlorine, are frequently incorporated into kinase inhibitors to enhance potency. The bromine atom at the 5-position is hypothesized to project into a hydrophobic pocket adjacent to the hinge-binding region. This can lead to favorable van der Waals interactions and potentially halogen bonds with backbone carbonyls or other suitable acceptors, thereby increasing the residence time and affinity of the inhibitor. Studies on quinoline and quinazoline-based inhibitors have shown that halogen substitution on the aniline ring can significantly impact inhibitory activity.[5] For instance, bromo-substituted quinolines have demonstrated strong antiproliferative activity against various tumor cell lines.[6]
The 2-(3-methoxypropoxy) Substituent: The alkoxy group at the C2 position is strategically placed to interact with the solvent-exposed region of the ATP-binding site. The length and nature of this alkoxy chain can significantly influence both potency and selectivity.[7][8] The 3-methoxypropoxy chain offers several key features:
Flexibility: The propyl chain allows the terminal methoxy group to adopt multiple conformations to optimize interactions with the target protein.
Hydrogen Bond Acceptors: The two ether oxygens can act as hydrogen bond acceptors for interactions with amino acid side chains or water molecules in the active site.
Hydrophilicity: This side chain can improve the solubility and pharmacokinetic properties of the resulting inhibitors.
Studies on other kinase inhibitors have shown that varying the length of an alkoxy chain can modulate potency.[7][8][9] It is plausible that the 3-methoxypropoxy group strikes a balance between providing sufficient length to reach a specific sub-pocket and maintaining favorable physicochemical properties.
Proposed SAR of Analogs
Based on the analysis of related compounds, we can propose a hypothetical SAR for analogs of 5-Bromo-2-(3-methoxypropoxy)aniline. These hypotheses can be systematically tested through the synthesis and biological evaluation of a focused library of analogs.
Table 1: Proposed SAR of 5-Bromo-2-(3-methoxypropoxy)aniline Analogs
Position of Modification
Proposed Modification
Hypothesized Impact on Activity
Rationale
Aniline NH2
Acylation, Sulfonylation
Likely decrease
The free amine is crucial for hinge binding.
5-Position
Replacement of Bromo with Chloro, Fluoro, or Methyl
Modulation of potency and selectivity
Varies the size and electronics of the group in the hydrophobic pocket.
Optimal length required to reach a specific sub-pocket.[7][9]
2-Position Alkoxy Chain
Introducing branching or cyclic groups
May improve selectivity
Can introduce conformational constraints and new interactions.
4-Position
Introduction of small substituents (e.g., F, Cl, Me)
May enhance binding
Can fill a small hydrophobic pocket.
Experimental Protocols
To validate the proposed SAR, a systematic approach to synthesis and biological evaluation is required. The following protocols provide a framework for these studies.
General Synthesis of 5-Bromo-2-(3-methoxypropoxy)aniline Analogs
The synthesis of the target compounds can be achieved through a multi-step sequence, with a key step being an etherification reaction. A general synthetic route is outlined below.
Diagram 1: General Synthetic Workflow
Caption: General synthetic workflow for 5-Bromo-2-(3-methoxypropoxy)aniline and its analogs.
Step-by-Step Protocol:
Etherification: To a solution of 2-amino-4-bromophenol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (2.0 eq).
Stir the mixture at room temperature for 30 minutes.
Add 1-bromo-3-methoxypropane (1.2 eq) dropwise to the reaction mixture.
Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction to room temperature and pour it into ice-water.
Workup and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 5-Bromo-2-(3-methoxypropoxy)aniline.
Analog Synthesis: To synthesize analogs with different alkoxy chains, substitute 1-bromo-3-methoxypropane with other appropriate alkyl halides in step 3.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a panel of relevant kinases (e.g., receptor tyrosine kinases like EGFR, VEGFR, or non-receptor tyrosine kinases like Src) can be determined using a luminescent kinase assay.
Diagram 2: Kinase Inhibition Assay Workflow
Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™ technology.
Step-by-Step Protocol (ADP-Glo™ Kinase Assay):
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and ATP in kinase buffer.
Add the test compound or DMSO (vehicle control) to the respective wells.
Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
ADP Detection: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes.
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
To assess the anti-proliferative activity of the compounds on cancer cell lines, a colorimetric MTT assay can be performed. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for assessing cell proliferation using the MTT assay.
Step-by-Step Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[1]
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[1]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion
The 5-Bromo-2-(3-methoxypropoxy)aniline scaffold holds considerable promise for the development of novel kinase inhibitors. By leveraging the established principles of aniline-based inhibitor design and systematically exploring the structure-activity relationships of its analogs, it is possible to identify potent and selective compounds with therapeutic potential. The experimental protocols provided in this guide offer a robust framework for the synthesis and biological evaluation of these promising molecules. Further studies, including co-crystallization of lead compounds with their target kinases, will be invaluable in elucidating the precise binding modes and guiding future optimization efforts.
References
Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. (n.d.). PubMed. Retrieved from [Link]
Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences, 6(S4), 11653–11667.
Glatfelter, G. C., Vandeputte, M., Chen, L., Walther, D., Tsai, M. H. M., Shi, L., Stove, C., & Baumann, M. H. (2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. Psychopharmacology, 240(12), 2573–2584.
Lee, K., Kim, H., Lee, J., & Lee, J. S. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1822–1833.
Boschelli, D. H., Wu, Z., Klutchko, S. R., Showalter, H. D., Hamby, J. M., Major, T. C., Dahring, T. K., Batley, B., Panek, R. L., & Kephart, S. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Journal of Medicinal Chemistry, 43(23), 4365–4377.
(2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. ResearchGate. Retrieved from [Link]
Bueno, O., Gargantilla, M., Estévez-Gallego, J., Martins, S., Díaz, J. F., Camarasa, M. J., Liekens, S., Pérez-Pérez, M. J., & Priego, E. M. (2019). Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Current Medicinal Chemistry, 27(36), 6197-6207.
(2025). Design and Analysis of the 4‐Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure‐Activity Relationships. ResearchGate. Retrieved from [Link]
Zhang, Y., Liu, Y., Zhang, Y., & Liu, Z. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 28(7), 3185.
ResearchGate. (n.d.). Activities of 3-methoxy aniline derivatives of compound 3. Retrieved from [Link]
Bueno, O., Gargantilla, M., Estévez-Gallego, J., Martins, S., Díaz, J. F., Camarasa, M. J., Liekens, S., Pérez-Pérez, M. J., & Priego, E. M. (2020). Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Letters in Drug Design & Discovery, 17(10), 1269-1276.
Glatfelter, G. C., Vandeputte, M., Chen, L., Walther, D., Tsai, M. H. M., Shi, L., Stove, C., & Baumann, M. H. (2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole ‘nitazene’ opioids associated with human overdose. Psychopharmacology, 240(12), 2573-2584.
(2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. ResearchGate. Retrieved from [Link]
Glatfelter, G. C., Vandeputte, M., Chen, L., Walther, D., Tsai, M. H. M., Shi, L., Stove, C., & Baumann, M. H. (2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. Psychopharmacology, 240(12), 2573–2584.
Lim, S. M., Westaway, S. M., Goodman, K. M., Funt, J. M., Dastjerdi, S., Garnett, J., ... & Gray, N. S. (2019). Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) by Tuning Kinase Selectivity. Journal of Medicinal Chemistry, 62(5), 2495-2509.
Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences, 6(S4), 11653–11667.
(2024). Docking‑based virtual screening of BRD4 (BD1) inhibitors: assessment of docking methods, scoring functions and in silico molecular properties. Journal of Molecular Modeling, 31(1), 12.
(2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 30(10), 2345.
(2019). STRUCTURAL VERIFICATION, MOLECULAR DOCKING AND ANTIPROLIFERATIVE ACTIVITY FOR AMINO ACETYLENIC OXY QUINOXALINES. International Journal of Pharmacy and Biological Sciences, 9(3), 1-12.
(2024). European Journal of Medicinal Chemistry. ePrints Soton - University of Southampton. Retrieved from [Link]
Al-Suwaidan, I. A., Alanazi, A. M., Abdel-Aziz, A. A. M., El-Azab, A. S., & El-Tahir, K. E. H. (2021). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1851.
Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences, 6(S4), 11653-11667.
(n.d.). View of Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Retrieved from [Link]
(2025). ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications. European Journal of Medicinal Chemistry, 289, 118045.
Ökten, S., Yılmaz, V. T., & Büyükgüngör, O. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(7), 814-823.
A Senior Application Scientist's Guide to the Electrochemical Properties of Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals In the landscape of organic chemistry and drug development, substituted anilines represent a cornerstone class of compounds, pivotal in the synthesis of a v...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic chemistry and drug development, substituted anilines represent a cornerstone class of compounds, pivotal in the synthesis of a vast array of pharmaceuticals, polymers, and dyes.[1][2][3][4][5] Their electrochemical behavior is of paramount importance, governing their reactivity, metabolic fate, and potential for use in advanced materials. This guide provides an in-depth comparison of the electrochemical properties of substituted anilines, grounded in experimental data and mechanistic insights, to empower researchers in their experimental design and interpretation.
The Influence of Substituents on Electrochemical Behavior: A Comparative Analysis
The electrochemical oxidation of aniline and its derivatives is a complex process that is highly sensitive to the nature and position of substituents on the aromatic ring.[6][7] These substituents, through their electronic and steric effects, modulate the electron density at the nitrogen atom and the benzene ring, thereby altering the ease of oxidation and the subsequent reaction pathways.[8]
Electron-donating groups (EDGs), such as methyl (-CH₃) and methoxy (-OCH₃), increase the electron density of the aniline system, making the compound easier to oxidize at lower potentials.[7] Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) and chloro (-Cl), decrease the electron density, rendering the molecule more difficult to oxidize and thus shifting the oxidation potential to more positive values.[7][8]
The position of the substituent also plays a critical role. For instance, nitro groups at the ortho and para positions have a more pronounced electron-withdrawing effect due to resonance, significantly increasing the oxidation potential compared to a meta-substituted nitroaniline.[6]
Comparative Oxidation Potentials
The following table summarizes the experimentally determined peak oxidation potentials (Eₚ) for a selection of substituted anilines, providing a quantitative comparison of substituent effects. It is important to note that absolute potential values can vary with experimental conditions such as pH, solvent, and electrode material.[9][10]
Substituent
Position
Oxidation Potential (Eₚ) vs. Ag/AgCl [V]
Ease of Oxidation
-H
-
~0.9
Moderate
-CH₃
para
Lower than aniline
Easier
-CH₃
ortho
Lower than aniline
Easier
-Cl
ortho
Higher than aniline
Harder
-NO₂
meta
Higher than aniline
Harder
-NO₂
para
Significantly higher than aniline
Much Harder
-NO₂
ortho
Significantly higher than aniline
Much Harder
Note: The exact values can vary based on experimental conditions. The trend, however, remains consistent.
The Mechanism of Aniline Oxidation: A Step-by-Step Perspective
The electrochemical oxidation of anilines typically proceeds through a series of electron and proton transfer steps, often leading to the formation of dimers and polymers.[11][12] The initial and often rate-determining step is the one-electron oxidation of the aniline to form a radical cation.[12][13]
Diagram: Generalized Electrochemical Oxidation Pathway of Substituted Anilines
Caption: Generalized mechanism of aniline electrochemical oxidation.
The stability of this radical cation is a key determinant of the subsequent reaction pathway. Electron-donating groups stabilize the radical cation, facilitating further reactions like dimerization.[6] In contrast, electron-withdrawing groups can destabilize the radical cation, potentially leading to different reaction products or inhibiting polymerization.[6]
The dimerization of the radical cations can occur through various coupling mechanisms, including head-to-tail, tail-to-tail, and head-to-head, leading to the formation of species like 4-aminodiphenylamine, benzidine, and hydrazobenzene, respectively.[11][12] These dimers are often more easily oxidized than the parent monomer, leading to the autocatalytic growth of a polyaniline film on the electrode surface.[12]
Experimental Protocol: Cyclic Voltammetry of a Substituted Aniline
Cyclic Voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of substituted anilines.[4][14] A typical experimental setup and procedure are outlined below.
Materials and Equipment:
Potentiostat with a three-electrode cell
Working Electrode (e.g., Glassy Carbon, Platinum)[15]
Electrode Preparation: Polish the working electrode with alumina slurry to a mirror finish, then sonicate in deionized water and the solvent to be used to ensure a clean, reproducible surface.
Solution Preparation: Prepare a solution of the substituted aniline (typically in the millimolar concentration range) in the chosen solvent containing the supporting electrolyte. The supporting electrolyte is crucial to minimize solution resistance.
Cell Assembly: Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode surface to minimize iR drop.
Deaeration: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
Cyclic Voltammetry Scan:
Set the initial and final potentials to a range where no faradaic processes are expected to occur.
Set the switching potential to a value sufficiently positive to observe the oxidation of the aniline and sufficiently negative to observe any reduction processes on the reverse scan.
Choose an appropriate scan rate (e.g., 50-100 mV/s).[15] The peak current is proportional to the square root of the scan rate for a diffusion-controlled process.
Initiate the potential scan and record the resulting voltammogram.
Data Analysis:
Identify the anodic (oxidation) and cathodic (reduction) peak potentials and currents.
Determine the reversibility of the redox process by examining the peak separation (ΔEₚ = Eₚₐ - Eₚ𝒸) and the ratio of the peak currents (iₚₐ/iₚ𝒸).
Investigate the effect of scan rate on the peak currents and potentials to gain insights into the reaction mechanism and kinetics.
Diagram: Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for analyzing substituted anilines via CV.
Conclusion
The electrochemical properties of substituted anilines are intricately linked to the electronic and steric nature of their substituents. A thorough understanding of these structure-property relationships is essential for researchers in diverse fields. By leveraging techniques like cyclic voltammetry and a foundational knowledge of the underlying oxidation mechanisms, scientists can effectively predict and control the behavior of these versatile molecules in a wide range of applications, from organic synthesis to the development of novel electronic materials.
References
Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Pl
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Deriv
Mechanism of ANI electrochemical oxidation and dimer formation.
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Deriv
Preventing oxidation of the aniline group during complex
Electrochemical Oxidation for Low Concentration of Aniline in Neutral pH Medium: Application to the Removal of Aniline Based on the Electrochemical Polymerization on a Carbon Fiber.
Ferrate(VI)
The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implic
Periodate Oxidation of Aromatic Amines: Studies on the Role. Asian Journal of Chemistry.
Substituents Effect on the Electronic Properties of Aniline and Oligoanilines.
Kinetics of Oxidation of Aniline & Substituted Anilines by Brom
Spectroelectrochemistry of Substituted Anilines.
OPTIMIZATION OF CYCLIC VOLTAMMETRIC PARAMETERS FOR DETERMINATION OF SUBSTITUTED ANILINE IN AQUEOUS MEDIA: APPLICATION IN REAL SAMPLE.
Voltammetry of Aniline with Different Electrodes and Electrolytes.
Electro-oxidation of 3-chloro 2-methyl aniline (3C2MA). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Medi
Electrochemistry of conductive polymers. 34.
Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. Environmental Science: Processes & Impacts (RSC Publishing).
Development of quantitative structure-metabolism (QSMR)
Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values.
Comparative Docking Studies of Bromoaniline-Based Inhibitors: A Technical Guide for Target-Directed Drug Design
As drug discovery pivots toward highly targeted, mutation-resistant therapies, the strategic incorporation of halogens into small-molecule scaffolds has become a cornerstone of medicinal chemistry. Among these, bromoanil...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery pivots toward highly targeted, mutation-resistant therapies, the strategic incorporation of halogens into small-molecule scaffolds has become a cornerstone of medicinal chemistry. Among these, bromoaniline-based inhibitors have demonstrated exceptional efficacy, particularly in oncology.
This guide provides an objective, data-driven comparison of bromoaniline derivatives against standard therapeutic alternatives (such as Gefitinib and Erlotinib) and other halogenated counterparts. By examining their performance against two critical cancer targets—Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) and the HSP90 Chaperone—we will explore the mechanistic causality behind their binding affinity and outline self-validating experimental protocols for your own drug development workflows.
The Mechanistic Advantage: Why Bromoaniline?
Before diving into the comparative data, it is crucial to understand the causality behind selecting a bromoaniline scaffold over a fluoro- or chloro-substituted alternative.
The primary driver is the halogen bond (X-bond) . Halogen atoms possess an electrophilic region on their outermost surface known as the "sigma-hole." Because bromine has a larger, more polarizable electron cloud than fluorine or chlorine, its sigma-hole is significantly more pronounced. This allows the bromine atom to act as a potent Lewis acid, forming highly directional, orthogonal non-covalent interactions with nucleophilic regions (such as the carbonyl oxygens of the peptide backbone in a kinase hinge region). Furthermore, the steric bulk of bromine (van der Waals radius of ~1.85 Å) perfectly fills deep, hydrophobic sub-pockets within ATP-binding sites, displacing high-energy water molecules and driving favorable binding thermodynamics.
EGFR-TK is a primary target in non-small cell lung cancer (NSCLC). Standard therapies like Gefitinib and Erlotinib often face resistance due to secondary mutations (e.g., T790M). Recent [1] demonstrate that substituting the aniline ring with a bromine atom significantly alters the binding landscape.
Comparative Docking Performance (PDB: 1M17)
When docked into the ATP-binding pocket of EGFR-TK, bromoaniline derivatives (e.g., Compound 4l) exhibit binding free energies that rival or exceed standard clinical inhibitors. The bulky bromine atom anchors the molecule deep within the hydrophobic cleft, while the aniline nitrogen maintains the critical hydrogen bond with the Met793 hinge residue.
Table 1: Docking Performance of Quinazoline Derivatives against EGFR-TK
Compound / Drug
Halogen Substitution
Binding Free Energy (kcal/mol)
Key Mechanistic Interactions
Gefitinib (Reference)
Chloro, Fluoro
-10.74
H-bond with Met793, Hydrophobic contacts
Compound 4l
Bromo
-10.46
H-bond with Met793, Strong Halogen bonding
Compound 3g
Chloro, Fluoro
-9.14
H-bond with Met793
Compound 3l
Chloro
-8.83
H-bond with Met793
Erlotinib (Reference)
None (Ethynylphenyl)
-8.71
H-bond with Met793
Data synthesized from in silico evaluations of EGFR-TK inhibitors.
Fig 1. Mechanism of EGFR-TK inhibition by bromoaniline-based compounds.
Target Comparison 2: HSP90 Chaperone
Heat Shock Protein 90 (HSP90) is a molecular chaperone responsible for the conformational maturation of various oncogenic "client" proteins. Inhibiting the N-terminal ATP-binding pocket of HSP90 leads to the degradation of these client proteins, making it a potent target for skin cancer therapeutics.
A[2] (PDB: 2VCJ) revealed that specific bromoaniline scaffolds outperform standard 4,5-diarylisoxazole inhibitors. The bromoaniline moiety effectively mimics the natural purine ring of ATP, allowing for superior spatial occupation.
Table 2: Docking Analysis of Bromoaniline Derivatives against HSP90 (PDB: 2VCJ)
To ensure scientific integrity, docking studies must never exist in a vacuum. They must be part of a self-validating loop where computational predictions are rigorously tested against in vitro realities. Below is the standard protocol for evaluating bromoaniline inhibitors.
Phase 1: In Silico Docking (Self-Validating Protocol)
Causality Check: Why do we redock the native ligand? To ensure the scoring function and grid parameters can accurately reproduce the experimentally observed binding pose before testing novel compounds.
Protein Preparation: Retrieve the target crystal structure (e.g., PDB 1M17 for EGFR)[1]. Use a Protein Preparation Wizard to assign bond orders, add hydrogen atoms, and optimize the H-bond network at physiological pH (7.4).
Grid Generation: Define the receptor grid centered on the co-crystallized ligand (e.g., Erlotinib).
RMSD Validation (The Control Step): Redock the native co-crystallized ligand into the generated grid. Do not proceed unless the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å . This validates the grid's accuracy.
Ligand Docking: Prepare the 2D bromoaniline structures, convert them to 3D conformations with Epik state penalties, and dock them using Extra Precision (XP) mode to calculate the binding free energy (-kcal/mol).
Phase 2: In Vitro Validation
Causality Check: Why use both a biochemical kinase assay and a cellular viability assay? A compound may bind perfectly in silico but fail to penetrate the cell membrane in vitro. Dual assays separate target affinity from cellular permeability.
Kinase Inhibition Assay (Biochemical):
Incubate the purified recombinant kinase (e.g., EGFR-TK) with ATP, a peptide substrate, and varying concentrations of the bromoaniline inhibitor.
Quantify the remaining ATP using a luminescence-based assay (e.g., ADP-Glo) to determine the IC50. Include Gefitinib as a positive control.
Cytotoxicity Assay (Cellular):
Seed target cancer cell lines (e.g., A549 or HT-29) in 96-well plates.
Treat with the lead bromoaniline compounds for 72 hours.
Perform an MTT assay to measure cell viability. The reduction of MTT to formazan by metabolically active cells provides a direct readout of the inhibitor's real-world anti-proliferative efficacy.
Fig 2. Self-validating workflow for computational docking and experimental validation.
Conclusion
Bromoaniline-based inhibitors represent a highly optimized class of molecules for targeted oncology. As demonstrated by comparative docking studies against EGFR-TK and HSP90, the strategic placement of a bromine atom leverages sigma-hole interactions and steric optimization to achieve binding affinities that frequently surpass those of non-halogenated or fluoro/chloro-substituted counterparts. By adhering to strict, self-validating computational and experimental protocols, researchers can reliably translate these in silico advantages into potent in vitro therapeutics.
References
Title: Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase
Source: Molecules (MDPI), 2017
URL: [Link]
Title: Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone
Source: International Journal of Health Sciences, 2022
URL: [Link]
Operational Guide: Safe Handling and Disposal of 5-Bromo-2-(3-methoxypropoxy)aniline To researchers, scientists, and drug development professionals, the management of halogenated aniline derivatives requires precision th...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Safe Handling and Disposal of 5-Bromo-2-(3-methoxypropoxy)aniline
To researchers, scientists, and drug development professionals, the management of halogenated aniline derivatives requires precision that goes beyond standard hazardous waste protocols. 5-Bromo-2-(3-methoxypropoxy)aniline (CAS: 946786-59-0) is a specialized synthetic intermediate [1]. Due to its unique structural combination of an aromatic amine, a halogen (bromine), and a lipophilic ether chain, it presents specific toxicological and environmental challenges that demand rigorous operational planning.
This guide provides a self-validating, mechanistic approach to handling and disposing of this compound, ensuring your laboratory maintains strict compliance with environmental regulations while safeguarding personnel.
In laboratory safety, understanding the molecular behavior of a chemical dictates its handling. The hazards of 5-Bromo-2-(3-methoxypropoxy)aniline are driven by two primary structural features:
The Aniline Moiety (Toxicity): Anilines are highly lipophilic and readily penetrate standard nitrile gloves and dermal layers. Once in the bloodstream, they act as potent oxidizing agents, converting Fe
2+
in hemoglobin to Fe
3+
. This induces methemoglobinemia, severely impairing the blood's oxygen-carrying capacity [2].
The Bromine Substituent (Disposal Complexity): The presence of a halogen atom classifies this compound as a halogenated organic waste. If incinerated at standard temperatures, halogenated aromatics can undergo incomplete combustion, leading to the synthesis of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) [3]. Therefore, disposal requires high-temperature incineration (>1,100 °C) equipped with alkaline scrubbers to neutralize the resulting hydrobromic acid (HBr) gas [4].
Quantitative Safety and Logistical Data
To operationalize the safety requirements, the following thresholds and specifications must be integrated into your laboratory's Chemical Hygiene Plan.
Parameter
Specification / Threshold
Operational Rationale
CAS Number
946786-59-0
Essential for accurate SDS tracking and EPA hazardous waste manifesting [1].
Target Incineration Temp
> 1,100 °C
Prevents the formation of brominated dioxins/furans during thermal destruction [3].
Glove Material
Butyl Rubber or Viton
Standard nitrile offers insufficient breakthrough times for lipophilic aniline derivatives [5].
Spill Neutralizer
5% Acetic Acid Solution
Protonates the amine to form a water-soluble salt, preventing lipophilic spread during cleanup.
Storage Conditions
2 - 8 °C (Sealed)
Minimizes volatility and prevents oxidative degradation (darkening) of the aniline [1].
Step-by-Step Spill Management Protocol
A self-validating protocol ensures that each step confirms the success of the previous one. In the event of a spill, execute the following workflow:
Step 1: Isolation and PPE Escalation
Immediately isolate the area. Personnel must upgrade PPE to include chemical-resistant Viton or butyl rubber gloves, splash goggles, and ensure the area is a highly ventilated chemical fume hood environment [5].
Validation: No personnel should be within a 5-foot radius without upgraded PPE.
Step 2: Containment and Absorption
Apply an inert, non-combustible absorbent such as vermiculite or diatomaceous earth to the spill. Never use sawdust or paper towels , as the high surface area combined with an organic compound can create a fire hazard.
Validation: The liquid should be completely bound by the earth/vermiculite, leaving no visible pooling [5].
Step 3: Chemical Decontamination (The Protonation Step)
Wipe the contaminated surface with a weak acidic solution (e.g., 5% acetic acid).
Causality: The acid protonates the basic aniline nitrogen, converting the lipophilic free base into a highly water-soluble anilinium salt. Follow this with a distilled water wipe.
Validation: The surface will no longer leave an oily residue, confirming the phase transfer of the chemical into the aqueous wipe.
Step 4: Waste Packaging
Place all contaminated absorbents and wipes into a tightly sealed, chemically compatible container (e.g., high-density polyethylene, HDPE). Label immediately as "Hazardous Waste: Halogenated Aniline Spill Debris" [5].
Waste Segregation and Disposal Workflows
Proper segregation prevents dangerous cross-reactions and drastically reduces disposal costs by minimizing the volume of highly regulated mixed waste [4].
Step 1: Liquid Waste Routing
Do not mix 5-Bromo-2-(3-methoxypropoxy)aniline waste with non-halogenated solvents (like pure ethanol or acetone). Route all liquid waste containing this compound into a dedicated "Halogenated Organic Waste" carboy.
Step 2: Solid Waste Routing
Consolidate all contaminated solids (weighing boats, pipette tips, resin beds used for chromatography) into a separate solid hazardous waste stream to avoid leaching [6].
Step 3: EPA-Compliant Manifesting
Ensure the waste manifest explicitly notes the presence of brominated aromatics. This alerts the disposal facility to route the waste to a high-temperature rotary kiln incinerator rather than a standard municipal or low-temp industrial incinerator [3].
Disposal Decision Workflow
The following diagram illustrates the logical routing of 5-Bromo-2-(3-methoxypropoxy)aniline waste to ensure compliance with EPA and RCRA standards.
Workflow for the segregation and disposal of halogenated aniline laboratory waste.
References
U.S. Environmental Protection Agency (EPA). "Profile and Management Options for EPA Laboratory Generated Mixed Waste." EPA,[Link]
U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA, [Link]
National Science Foundation (NSF) / American Chemical Society (ACS). "Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts." NSF, [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Title: Advanced Safety and Operational Guide: Handling 5-Bromo-2-(3-methoxypropoxy)aniline
Introduction
5-Bromo-2-(3-methoxypropoxy)aniline (CAS: 946786-59-0) is a highly specialized halogenated aromatic amine utilized in advanced organic synthesis and drug development[1]. While its structural properties make it a valuable synthetic intermediate, the presence of both the aniline core and the bromine substituent demands rigorous safety protocols. This guide provides drug development professionals and laboratory scientists with a causality-driven framework for personal protective equipment (PPE), operational handling, and waste management.
Mechanistic Toxicology: The "Why" Behind the Safety Protocols
To design an effective safety protocol, one must understand the toxicokinetics of the compound. Halogenated anilines are not merely surface irritants; they are potent systemic toxicants[2].
Dermal and Inhalation Absorption: The lipophilic nature of the 3-methoxypropoxy ether chain and the aromatic ring facilitates rapid absorption through the stratum corneum and alveolar epithelium.
Hepatic N-Hydroxylation & Methemoglobinemia: Once in systemic circulation, the aniline core undergoes CYP450-mediated N-hydroxylation in the liver. The resulting N-hydroxyarylamine metabolites enter erythrocytes and initiate a catastrophic redox cycle. They oxidize the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state, forming methemoglobin[3]. Methemoglobin cannot bind oxygen, leading to functional hypoxia, cyanosis, and potentially fatal hemolytic anemia. Studies on halogenated anilines demonstrate that para- and meta-bromo substitutions significantly increase the potency of methemoglobin induction compared to unsubstituted aniline[3].
Metabolic pathway of halogenated aniline-induced methemoglobinemia and erythrocyte toxicity.
Personal Protective Equipment (PPE) Matrix
Because 5-Bromo-2-(3-methoxypropoxy)aniline poses severe acute toxicity risks via skin contact and inhalation[2], standard laboratory attire is insufficient. The following PPE matrix is engineered to break the chain of exposure at every vulnerability point.
Halogenated anilines readily permeate standard latex and thin nitrile. The PE/EVAL laminate provides a broad-spectrum chemical barrier, while the outer nitrile provides mechanical dexterity and immediate splash protection.
Respiratory
NIOSH-approved PAPR with Organic Vapor (OV) / P100 particulate cartridges.
Prevents inhalation of aerosolized powders or sublimated vapors. Inhalation bypasses first-pass hepatic detoxification, delivering the compound rapidly to the bloodstream.
Eye/Face
Splash-proof chemical goggles AND a full-face shield.
Prevents conjunctival absorption and mechanical transfer of dust to the highly vascularized ocular mucosa, which acts as a direct conduit to systemic circulation.
Body Protection
Tyvek® 400 or equivalent disposable chemical-resistant coverall.
Mitigates systemic dermal absorption. Traditional woven cotton lab coats are prohibited as they absorb liquids and trap contaminated particulates directly against the skin.
Operational Handling: Step-by-Step Methodology
The following self-validating protocol is designed for the preparation of stock solutions (e.g., 0.1 M in anhydrous dichloromethane or DMF) from the neat solid powder.
Phase 1: Pre-Operational Validation
Ventilation Verification: Ensure the chemical fume hood is operating with a face velocity between 80–120 feet per minute (fpm). Self-Validation: Tape a small piece of tissue to the bottom of the sash; it should pull inward steadily without violent turbulence.
Static Mitigation: Halogenated powders can hold static charges, leading to aerosolization upon opening. Wipe the exterior of the reagent bottle and all spatulas with a static-dissipative cloth.
Phase 2: Weighing and Transfer
3. Containment: Place an analytical balance inside the fume hood or a dedicated ventilated balance enclosure.
4. Tare and Transfer: Tare a pre-cleaned, anti-static weigh boat. Using a grounded stainless-steel spatula, carefully transfer the required mass of 5-Bromo-2-(3-methoxypropoxy)aniline[1].
5. Immediate Sealing: Immediately cap the primary reagent bottle. Transfer the weighed solid directly into a dry, inert-gas-flushed reaction flask (e.g., Schlenk flask).
6. Solubilization: Add the chosen anhydrous solvent (e.g., DMF) via a syringe or addition funnel to the closed system. Causality: Solubilizing the compound in a closed system eliminates the risk of airborne dust exposure during subsequent stirring and heating.
Phase 3: Post-Transfer Decontamination
7. Surface Neutralization: Wipe down the balance, spatulas, and hood surfaces with a solvent-dampened wipe (e.g., 10% bleach solution or dilute acid), followed by a water wipe. Causality: Mildly acidic or oxidizing solutions help degrade residual aromatic amines and prevent secondary exposure.
Waste Management and Disposal Plan
Halogenated anilines are classified as very toxic to aquatic life with long-lasting effects[2]. They must never be flushed down the sink or disposed of in general solid waste.
Solid Waste: All contaminated weigh boats, spatulas, and disposable PPE (Tyvek suits, outer gloves) must be placed in a heavy-duty, sealable biohazard/chemical waste bag. Label clearly as "Toxic Solid Waste: Halogenated Aromatic Amines."
Liquid Waste: Collect all reaction filtrates, solvent washes, and mother liquors in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy. Label as "Halogenated Organic Waste - Contains Toxic Anilines."
Storage & Disposal: Store waste containers in a secondary containment tray in a cool, well-ventilated satellite accumulation area. Arrange for disposal via a licensed hazardous waste contractor capable of high-temperature incineration (to prevent the formation of toxic dioxins/furans from the bromine substituent).
Emergency Response: Suspected Exposure
If methemoglobinemia is suspected (symptoms include blue discoloration of the lips/nail beds, headache, dizziness, or tachycardia), time is critical.
Immediate Evacuation: Move the victim to fresh air immediately.
Decontamination: If dermal exposure occurred, remove contaminated clothing immediately and flush the skin with copious amounts of water and mild soap for at least 15 minutes.
Medical Intervention: Call emergency services. Provide the SDS to the medical responders[1]. The specific antidote for severe methemoglobinemia is intravenous Methylene Blue (1-2 mg/kg), which acts as an electron donor to reduce Fe3+ back to Fe2+ via the NADPH-methemoglobin reductase pathway.